B1579349 3-(4-Thiazoyl)-DL-alanine

3-(4-Thiazoyl)-DL-alanine

Cat. No.: B1579349
M. Wt: 172.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Thiazoyl)-DL-alanine is a useful research compound. Molecular weight is 172.2. The purity is usually 95%.
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Properties

Molecular Weight

172.2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Thiazoyl)-DL-alanine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(4-Thiazoyl)-DL-alanine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. We will delve into its unique structural characteristics, physicochemical properties, synthesis, and its burgeoning applications in medicinal chemistry and biochemical research. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable insights and methodologies.

Introduction: The Significance of the Thiazole Moiety in Amino Acid Scaffolds

This compound belongs to a class of synthetic amino acids that incorporate a thiazole ring, a heterocyclic moiety renowned for its diverse pharmacological activities.[1][2][3] The thiazole nucleus is a key structural component in a variety of natural and synthetic bioactive compounds, including antibiotics, anti-inflammatory agents, and anticancer drugs.[4][5] The incorporation of this ring into an alanine framework creates a molecule with unique conformational properties and the potential to interact with biological targets in novel ways, making it a valuable building block in drug discovery and peptide chemistry.[6]

The DL-racemic mixture provides a starting point for the exploration of the individual D- and L-enantiomers, each of which may exhibit distinct biological activities and therapeutic potential. This guide will address the racemic mixture while also touching upon the properties and applications of its stereoisomers where relevant.

Physicochemical Properties and Structural Elucidation

The core structure of this compound consists of an alanine backbone where the β-carbon is attached to the C4 position of a thiazole ring. This imparts a unique combination of properties derived from both the amino acid and the heterocyclic components.

Structure:

Caption: 2D structure of 3-(4-Thiazoyl)-alanine.

Physicochemical Data Summary:

PropertyValueSource/Comment
Molecular Formula C₆H₈N₂O₂S[6]
Molecular Weight 172.21 g/mol [6]
Appearance White to off-white or pale yellow solid[6]
Solubility Slightly soluble in water. Soluble in aqueous environments.[6]
pKa (predicted) ~2.5 (thiazole ring), amino and carboxyl pKa's are expected to be similar to alanine.Based on the pKa of thiazole.[1]
Storage Conditions 2-8°C, protected from moisture.[6]

Spectroscopic Characterization Insights:

  • ¹H NMR: Expected signals would include a multiplet for the α-proton, a doublet for the β-protons coupled to the α-proton, and distinct signals for the protons on the thiazole ring. The chemical shifts of the thiazole protons would be indicative of their electronic environment.

  • ¹³C NMR: Resonances for the carboxyl carbon, α-carbon, β-carbon, and the three carbons of the thiazole ring would be expected. The chemical shifts of the thiazole carbons provide information about the substitution pattern.

  • FT-IR: Characteristic absorption bands would be observed for the N-H stretching of the amino group, C=O stretching of the carboxylic acid, and vibrations associated with the C-S and C=N bonds of the thiazole ring.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 173.038. Fragmentation patterns would likely involve losses of CO₂, H₂O, and fragmentation of the thiazole ring.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be achieved through the well-established malonic ester synthesis route, a robust method for the preparation of α-amino acids.[7] The following protocol is a generalized procedure based on the alkylation of diethyl acetamidomalonate.

Experimental Protocol: Synthesis via Diethyl Acetamidomalonate

This protocol outlines the three main stages: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.

Materials:

  • Diethyl acetamidomalonate

  • Sodium ethoxide (or sodium metal and absolute ethanol)

  • 4-(Chloromethyl)thiazole or 4-(bromomethyl)thiazole

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Standard laboratory glassware for reflux, filtration, and extraction

Step-by-Step Methodology:

  • Enolate Formation:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add diethyl acetamidomalonate portion-wise with stirring. The formation of the enolate is an exothermic reaction, and the mixture may need to be cooled to maintain a controlled temperature.

  • Alkylation:

    • Once the enolate formation is complete, slowly add a solution of 4-(chloromethyl)thiazole or 4-(bromomethyl)thiazole in anhydrous ethanol to the reaction mixture.

    • Heat the mixture to reflux for several hours to ensure complete alkylation. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. A precipitate of sodium chloride or sodium bromide will form.

  • Hydrolysis and Decarboxylation:

    • Filter the reaction mixture to remove the inorganic salt precipitate.

    • Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude alkylated malonic ester.

    • To the crude product, add concentrated hydrochloric acid and heat the mixture to reflux. This step hydrolyzes both the ester and the amide functionalities and subsequently decarboxylates the resulting malonic acid derivative to yield the amino acid hydrochloride.

    • After reflux, cool the solution and remove the solvent under reduced pressure.

  • Purification:

    • The resulting solid residue is the crude this compound hydrochloride.

    • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethanol/ether.

    • The free amino acid can be obtained by neutralizing the hydrochloride salt with a suitable base, followed by crystallization.

Causality Behind Experimental Choices:

  • Sodium Ethoxide as Base: A strong base is required to deprotonate the α-carbon of diethyl acetamidomalonate, which has a pKa of approximately 13. Sodium ethoxide is a common and effective choice for this purpose in ethanolic solution.

  • Anhydrous Conditions: The enolate is a strong nucleophile and is sensitive to water. Anhydrous conditions are crucial to prevent quenching of the enolate and to maximize the yield of the alkylation reaction.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the Sₙ2 reaction between the enolate and the alkyl halide to proceed at a reasonable rate.

  • Acid Hydrolysis and Decarboxylation: Strong acidic conditions are required to hydrolyze the stable ester and amide bonds. The subsequent heating in the presence of acid promotes the decarboxylation of the intermediate dicarboxylic acid, which is a key step in forming the final amino acid.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl Acetamidomalonate Diethyl Acetamidomalonate Enolate Intermediate Enolate Intermediate Diethyl Acetamidomalonate->Enolate Intermediate  + NaOEt (Deprotonation) Alkylated Intermediate Alkylated Intermediate Enolate Intermediate->Alkylated Intermediate  + 4-(Halomethyl)thiazole (SN2 Reaction) This compound This compound Alkylated Intermediate->this compound  + HCl, Heat (Hydrolysis & Decarboxylation)

Caption: Synthetic workflow for this compound.

Biological Activities and Applications in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, and its incorporation into an alanine framework opens up numerous possibilities for therapeutic applications.

1. Enzyme Inhibition:

3-(4-Thiazoyl)-alanine derivatives have shown promise as enzyme inhibitors. A notable recent example is their investigation as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. The thiazole ring can participate in key interactions within the enzyme's active site, mimicking natural amino acid residues and blocking substrate binding.

Experimental Protocol: SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (Fluorogenic Substrate-Based)

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate (e.g., a peptide with a fluorescent reporter and a quencher)

  • Assay buffer (e.g., Tris or HEPES buffer at a physiological pH, containing salts and a reducing agent like DTT)

  • This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., GC376)

  • 96-well microplate (black, for fluorescence measurements)

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the Mpro enzyme in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in the assay buffer.

    • Prepare a serial dilution of the test compound (this compound) and the positive control in the assay buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add the assay buffer.

    • Add the diluted test compound or positive control to the respective wells. Include wells with solvent only as a negative control (100% enzyme activity).

    • Add the Mpro enzyme to all wells except for the no-enzyme control wells.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Self-Validating System:

  • The inclusion of a positive control with a known IC₅₀ value validates the assay's performance.

  • The no-enzyme and no-inhibitor controls ensure that the observed signal is due to enzymatic activity and that the solvent does not interfere with the assay.

  • Running the assay in triplicate for each concentration increases the statistical reliability of the results.

2. Building Block for Peptide and Peptidomimetic Synthesis:

This compound is a valuable building block for solid-phase peptide synthesis (SPPS) and the creation of novel peptidomimetics.[6] Its unique side chain can be used to:

  • Introduce conformational constraints: The bulky and rigid thiazole ring can influence the secondary structure of peptides, potentially leading to more stable and bioactive conformations.

  • Mimic natural amino acids: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic amino acid side chains, such as histidine, allowing for the fine-tuning of ligand-receptor interactions.

  • Enhance metabolic stability: The non-proteinogenic nature of this amino acid can increase the resistance of peptides to enzymatic degradation, thereby improving their pharmacokinetic properties.

3. Antimicrobial and Anticancer Research:

The thiazole moiety is present in numerous antimicrobial and anticancer agents.[2][4][5] Consequently, peptides and small molecules incorporating 3-(4-Thiazoyl)-alanine are actively being investigated for their potential as:

  • Antimicrobial agents: By targeting essential bacterial or fungal enzymes.

  • Anticancer agents: By inhibiting key signaling pathways involved in tumor growth and proliferation.

G cluster_applications Applications in Drug Discovery This compound This compound Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition e.g., SARS-CoV-2 Mpro Peptide Synthesis Peptide Synthesis This compound->Peptide Synthesis Building Block Antimicrobial Research Antimicrobial Research Peptide Synthesis->Antimicrobial Research Anticancer Research Anticancer Research Peptide Synthesis->Anticancer Research

Caption: Key application areas of this compound.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for modern drug discovery and chemical biology. Its unique combination of an amino acid scaffold and a pharmacologically active thiazole ring provides a rich platform for the design and synthesis of novel therapeutic agents and research tools. The synthetic accessibility of this compound, coupled with its potential for diverse biological activities, ensures that it will continue to be an area of active investigation. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, a deeper exploration of its mechanism of action against various biological targets, and its incorporation into a wider range of peptide-based therapeutics. As our understanding of the structure-activity relationships of thiazole-containing compounds grows, so too will the importance of this compound in the armamentarium of medicinal chemists and drug discovery scientists.

References

  • Chem-Impex. (n.d.). 3-(4-Thiazolyl)-L-alanine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIETHYL ACETAMIDOMALONATE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). dl-ALANINE. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-(4-Thiazolyl)-L-alanine. Retrieved from [Link]

  • Huang, C., et al. (2004). Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate.
  • Balaram, P. (2025). Non-protein amino acids in peptide design. ResearchGate. Retrieved from [Link]

  • Karcz, D., et al. (2020). ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. Retrieved from [Link]

  • Bunev, A. S., et al. (2014). Synthesis of thiazole-containing amino acids based on asparagine. ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Retrieved from [Link]

  • Singh, S., et al. (2020). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • Taurins, A., & Blaga, A. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 449-455.
  • Muttenthaler, M., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. Retrieved from [Link]

  • Gür, M., et al. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Retrieved from [Link]

  • Varghese, R., et al. (2022). Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity. ACS Publications. Retrieved from [Link]

  • Kumar, S., et al. (2021). Prospective Role of Peptide-Based Antiviral Therapy Against the Main Protease of SARS-CoV-2. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • de Oliveira, C. M. A., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(10), 685-691.
  • Reva, I., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Retrieved from [Link]

  • Mathew, B., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 189-193.
  • Balaram, P. (n.d.). Non-protein amino acids in peptide design. Indian Academy of Sciences. Retrieved from [Link]

  • Kobayashi, J., et al. (1979). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. Journal of the American Chemical Society, 101(7), 1850-1858.
  • Ma, C., et al. (2022). SARS-CoV-2 main protease drug design, assay development, and drug resistance studies. PMC. Retrieved from [Link]

  • Siodłak, D. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(38), 4387-4413.
  • NIST. (n.d.). Thiazole, 2-amino-5-methyl-. Retrieved from [Link]

  • Razali, M. H. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences, 17(2), 209-217.
  • Balaram, P. (1999). Non-standard amino acids in peptide design and protein engineering. Semantic Scholar. Retrieved from [Link]

  • Königs, S., & Fales, H. M. (n.d.). Amino acids. Medizinische Fakultät Münster. Retrieved from [Link]

  • ElSabaawy, M., et al. (2023). Proline/Alanine Tails as Ionization Enhancement Tags in Native Mass Spectrometry. ScienceOpen Posters.

Sources

The Biological Versatility of Thiazolylalanine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, engaging in various biological interactions. This guide delves into the multifaceted biological activities of a specific thiazole-containing amino acid, L-4-thiazolylalanine, and its derivatives. We will explore its demonstrated effects in dermatology and its potential in broader therapeutic areas such as oncology and metabolic diseases, providing researchers and drug development professionals with a comprehensive technical overview and actionable experimental protocols.

Part 1: Dermatological Applications of L-4-Thiazolylalanine (Protinol™)

Recent research has highlighted the significant benefits of L-4-thiazolylalanine, commercially known as Protinol™, in skin health. Its primary activities in this domain revolve around enhancing the skin's barrier function, accelerating repair processes, and providing antioxidant and anti-inflammatory effects.[2][3]

Reinforcement of the Skin Barrier and Accelerated Wound Healing

L-4-Thiazolylalanine has been shown to improve skin barrier integrity.[2] A key in vitro method to substantiate this is the wound healing or "scratch" assay, which mimics the process of skin repair.

This protocol is designed to assess the effect of L-4-thiazolylalanine on the migration of keratinocytes, a critical step in wound closure.

  • Cell Culture:

    • Human adult keratinocytes are cultured in a suitable medium (e.g., EpiLife™ with Human Keratinocyte Growth Supplement) until they form a confluent monolayer in a 24-well plate. This typically takes 24-48 hours.[4]

  • Creating the "Wound":

    • A sterile 200 µL pipette tip is used to create a uniform scratch across the center of the cell monolayer.[5] Alternatively, culture inserts can be used to create a more defined cell-free gap.[6]

  • Treatment:

    • The wells are gently washed with phosphate-buffered saline (PBS) to remove dislodged cells.[5]

    • The cells are then treated with fresh culture medium containing L-4-thiazolylalanine at various concentrations (e.g., 0.1%, 0.3%). A vehicle control (medium without the test compound) is also included.

  • Imaging and Analysis:

    • The "wound" area is imaged at time zero and at regular intervals (e.g., 6, 12, and 24 hours) using a phase-contrast microscope.

    • The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software. A significant increase in the rate of closure in the treated wells compared to the control indicates a positive effect on cell migration and wound healing.

Antioxidant and Anti-inflammatory Properties

L-4-Thiazolylalanine exhibits protective effects against oxidative stress, a key factor in skin aging and damage. This is evidenced by its ability to increase the expression of Heat Shock Protein 70 (HSP70) and decrease the production of Reactive Oxygen Species (ROS).[2][3]

cluster_ros ROS Production Assay cluster_hsp70 HSP70 Expression Assay ros1 Culture human keratinocytes ros2 Treat with L-4-Thiazolylalanine ros1->ros2 ros3 Induce oxidative stress (e.g., UV irradiation) ros2->ros3 ros4 Incubate with Dihydrorhodamine 123 (DHR 123) ros3->ros4 ros5 Measure fluorescence (Rhodamine 123) ros4->ros5 hsp1 Culture human keratinocytes hsp2 Treat with L-4-Thiazolylalanine hsp1->hsp2 hsp3 Induce stress (e.g., heat shock or UV) hsp2->hsp3 hsp4 Lyse cells and collect protein hsp3->hsp4 hsp5 Quantify HSP70 levels via ELISA hsp4->hsp5

Caption: Workflow for evaluating the antioxidant effects of L-4-thiazolylalanine.

  • Cell Culture and Treatment: Human keratinocytes are cultured and treated with L-4-thiazolylalanine as described in the wound healing assay.

  • Induction of Oxidative Stress: Cells are exposed to a controlled dose of UV radiation to induce ROS production.

  • ROS Detection: The cells are incubated with Dihydrorhodamine 123 (DHR 123), a non-fluorescent probe that is oxidized by ROS to the highly fluorescent Rhodamine 123.

  • Quantification: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in L-4-thiazolylalanine-treated cells compared to the control indicates a reduction in ROS levels.

  • Cell Culture and Treatment: Keratinocytes are cultured and treated with L-4-thiazolylalanine.

  • Stress Induction: Cells are subjected to a stressor, such as heat shock or UV radiation, to induce HSP70 expression.

  • Protein Extraction: Cells are lysed, and the total protein content is quantified.

  • ELISA: An enzyme-linked immunosorbent assay (ELISA) kit specific for human HSP70 is used to measure the concentration of the protein in the cell lysates. An increase in HSP70 levels in treated cells suggests a protective antioxidant response.

Modulation of Lipoxygenase Activity

L-4-Thiazolylalanine has been clinically confirmed to increase the enzymatic activity of 12R-lipoxygenase (12R-LOX) in the stratum corneum.[2][3] This enzyme is involved in the metabolism of fatty acids and plays a role in skin barrier function.

This assay measures the activity of 12R-LOX by detecting the formation of its product.

  • Sample Collection: Stratum corneum samples are collected from human subjects using tape stripping.

  • Enzyme Extraction: The protein, including 12R-LOX, is extracted from the tape strips.

  • Enzymatic Reaction: The extract is incubated with a suitable substrate, such as linoleic acid, in a buffer solution.

  • Product Detection: The formation of the hydroperoxide product is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm. An increased rate of absorbance change in samples from L-4-thiazolylalanine-treated skin indicates enhanced 12R-LOX activity.

Part 2: Anticancer Potential of Thiazole Derivatives

The thiazole scaffold is present in several clinically approved anticancer drugs. Thiazole derivatives have been investigated for their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Cytotoxicity Against Cancer Cell Lines

A primary step in evaluating the anticancer potential of a compound is to assess its cytotoxicity against relevant cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).

  • Cell Seeding: MCF-7 or HepG2 cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiazole derivative for 24-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at 570 nm. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Compound ClassCell LineIC50 (µM)Reference
Thiazole DerivativesMCF-72.57 - 6.77[7]
Thiazole DerivativesHepG27.26 - 8.4[7]
Inhibition of Key Cancer-Related Kinases

Many thiazole-based anticancer agents function by inhibiting protein kinases that are crucial for tumor growth and progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

cluster_egfr EGFR Signaling Pathway cluster_cdk2 CDK2 Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Thiazole_EGFR Thiazole Derivatives Thiazole_EGFR->EGFR CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb E2F E2F pRb->E2F S_Phase S-Phase Entry E2F->S_Phase Thiazole_CDK2 Thiazole Derivatives Thiazole_CDK2->CDK2

Caption: Inhibition of EGFR and CDK2 signaling pathways by thiazole derivatives.

This protocol measures the ability of a thiazole derivative to inhibit the activity of the CDK2/Cyclin A complex.

  • Reaction Setup: In a 96-well plate, add the CDK2/Cyclin A enzyme, a specific peptide substrate (e.g., a derivative of histone H1), and the thiazole test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30 minutes).

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using a phosphospecific antibody in an ELISA format or by using a commercial kinase assay kit that measures ADP production (e.g., ADP-Glo™ Kinase Assay).[8]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Part 3: Antidiabetic Activity of Thiazole Derivatives

Thiazole-containing compounds have also been explored for their potential in managing diabetes, primarily through the inhibition of carbohydrate-digesting enzymes.

Inhibition of α-Amylase and α-Glucosidase

By inhibiting α-amylase and α-glucosidase, thiazole derivatives can slow down the breakdown of complex carbohydrates into glucose, thereby reducing post-meal blood sugar spikes.

α-Glucosidase Inhibition Assay:

  • Reaction Mixture: In a 96-well plate, combine a solution of α-glucosidase in phosphate buffer with the thiazole test compound.

  • Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation and Measurement: Incubate the plate at 37°C. The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow. The absorbance is measured at 405 nm.

  • Calculation: The inhibitory activity is calculated by comparing the absorbance of the test wells to a control well without the inhibitor.

α-Amylase Inhibition Assay:

  • Reaction Mixture: Pre-incubate a solution of α-amylase with the thiazole test compound.

  • Substrate Addition: Add a starch solution as the substrate and incubate.

  • Colorimetric Reaction: Add dinitrosalicylic acid (DNS) reagent and heat the mixture. DNS reacts with the reducing sugars produced by the enzymatic breakdown of starch.

  • Measurement: Measure the absorbance at 540 nm. A lower absorbance in the presence of the test compound indicates inhibition of α-amylase activity.

Conclusion and Future Directions

L-4-thiazolylalanine and its chemical relatives represent a promising class of bioactive compounds with a diverse range of therapeutic applications. The dermatological benefits of L-4-thiazolylalanine are well-documented, with clear mechanisms of action that can be robustly evaluated using the protocols outlined in this guide. Furthermore, the broader thiazole scaffold continues to be a fertile ground for the discovery of novel anticancer and antidiabetic agents. Future research should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity for various biological targets. The experimental frameworks provided herein offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical class.

References

  • Haxaire, C., Liebel, F., Portocarrero Huang, G., Chen, S., Knapp, E., Idkowiak-Baldys, J., & Glynn, J. (2023). Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection. International Journal of Cosmetic Science, 45(6), 725-738. [Link]

  • Haxaire, C., Liebel, F., Portocarrero Huang, G., Chen, S., Knapp, E., Idkowiak-Baldys, J., & Glynn, J. (2023). Effect of L-4-Thiazolylalanine (Protinol™) on Skin Barrier Strength and Skin Protection. ResearchGate. [Link]

  • Haxaire, C., Liebel, F., Portocarrero Huang, G., Chen, S., Knapp, E., Idkowiak-Baldys, J., & Glynn, J. (2023). L‐4‐Thiazolylalanine (Protinol), a Novel Non‐Proteinogenic Amino Acid, Demonstrates Epidermal and Dermal Efficacy with Clinically Observable Benefits. ResearchGate. [Link]

  • Draelos, Z. D., McDaniel, D. H., Yoelin, S., Pot, M., & Nelson, D. B. (2023). Evaluation of a New, Advanced Antioxidant Containing Topical Allyl Pyrroloquinoline Quinone: Analysis of Antioxidant Properties and Visible Effects in Subjects with Facial Photodamage. The Journal of clinical and aesthetic dermatology, 16(4), 39–45. [Link]

  • Haxaire, C., Liebel, F., Portocarrero Huang, G., Chen, S., Knapp, E., Idkowiak-Baldys, J., & Glynn, J. (2023). L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits. International Journal of Cosmetic Science, 45(6), 739-751. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Grada, A., Otero-Vinas, M., Prieto-Castrillo, F., Obagi, Z., & Falanga, V. (2017). The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs. Journal of visualized experiments : JoVE, (121), 55221. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]

  • Honda, R., & Pines, J. (2002). The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. The EMBO journal, 21(18), 4977–4987. [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-qadasy, Z. A., Al-Salahi, R., & Al-Bari, M. A. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules (Basel, Switzerland), 28(21), 7338. [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from [Link]

  • Axion BioSystems. (n.d.). Scratch Assay Protocol. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Pecorelli, A., Piras, S., & Valacchi, G. (2023). The Double-Edged Sword of Oxidative Stress in Skin Damage and Melanoma: From Physiopathology to Therapeutical Approaches. Antioxidants (Basel, Switzerland), 12(3), 543. [Link]

  • Wikimedia Commons. (2007, February 11). File:EGFR signaling pathway.png. Retrieved from [Link]

Sources

Characterization of Novel Thiazole-Containing Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole-containing amino acids represent a critical class of peptidomimetics and building blocks in modern drug discovery. By replacing labile amide bonds or standard amino acid side chains with the thiazole heterocycle, researchers can significantly enhance metabolic stability, membrane permeability, and conformational rigidity. However, the unique electronic properties of the sulfur-nitrogen aromatic system present specific challenges in synthesis and characterization.

This guide provides a rigorous technical framework for the structural validation and physicochemical profiling of novel thiazole amino acids. It moves beyond basic identification to establish a self-validating analytical workflow essential for IND-enabling studies.

Part 1: Synthetic Origins & Structural Diversity

Before characterization, one must understand the origin of the thiazole moiety, as the synthetic route dictates the impurity profile.

The Hantzsch Synthesis (Chemical Route)

The gold standard for de novo synthesis of thiazole amino acids is the Hantzsch condensation. This involves the reaction of a thioamide (derived from an amino acid) with an


-haloketone.
  • Critical Impurities: Unreacted thioamides,

    
    -haloketone byproducts, and racemized stereocenters (due to the basic conditions often required).
    
Post-Translational Modification (Biosynthetic Route)

In Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs), such as cyanobactins, thiazoles arise from the cyclodehydration of cysteine residues followed by oxidation.

  • Critical Impurities: Thiazoline intermediates (incomplete oxidation) and oxazoline byproducts (if serine/threonine are present).

Part 2: Spectroscopic Fingerprinting (NMR & MS)

This section details the specific spectral signatures required to confirm the formation of the thiazole ring and differentiate it from its precursors (thiazoline/cysteine).

Nuclear Magnetic Resonance (NMR)

The magnetic anisotropy of the thiazole ring results in distinct chemical shifts.

NucleusPositionTypical Shift (

, ppm)
Diagnostic Feature

H
C5-H (Ring)7.80 – 8.20 Sharp singlet. Downfield shift confirms aromaticity (vs. thiazoline ~6.0 ppm).

H

-CH
5.00 – 5.90 Often shifted downfield compared to standard amino acids due to the electron-withdrawing heterocycle.

C
C2 (N=C-S)160 – 175 Most deshielded carbon. Key indicator of ring closure.

C
C4/C5115 – 150 Aromatic region. C5 is typically more shielded than C4.

N
Ring N-60 to -100 (Relative to nitromethane). Requires

HMBC for detection.

Expert Insight: If the C5-H proton signal appears as a doublet or broadens, suspect long-range coupling with the side chain or conformational exchange. Always run a


 HSQC  to confirm the C5-H correlation, distinguishing it from amide protons.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is non-negotiable for confirming the elemental composition, specifically the Sulfur atom.

  • Isotopic Pattern: The presence of Sulfur (

    
    ) dictates a distinct A+2 peak  (
    
    
    
    ) with a relative abundance of approximately 4.4% .
  • Fragmentation Pathways (MS/MS):

    • Ring Cleavage: Thiazoles are robust, but high-energy CID (Collision-Induced Dissociation) can trigger cleavage of the C-S and C-N bonds.

    • Characteristic Losses: Look for the neutral loss of HCN (27 Da) or NCS (58 Da) , which are fingerprint fragments for thiazoles.

    • Peptide Sequencing: When embedded in peptides, the thiazole ring does not fragment easily; instead, it promotes backbone cleavage at the adjacent amide bonds, often enhancing

      
      -ion or 
      
      
      
      -ion series intensity near the modification.

Part 3: Physicochemical Profiling

Thiazoles are often used to modulate the lipophilicity of a lead compound.

Lipophilicity (LogD)

Thiazoles generally increase LogP compared to the amide bond they replace (bioisostere) but are more polar than a phenyl ring.

  • Method: Potentiometric titration or Shake-flask method (octanol/buffer pH 7.4).

  • Expectation: A shift in LogD of +0.5 to +1.5 units relative to the serine/cysteine precursor.

Acid-Base Properties (pKa)

The thiazole nitrogen is weakly basic (


 of conjugate acid 

2.5). It will not be protonated at physiological pH (7.4), meaning it serves as a hydrogen bond acceptor but not a donor. This is crucial for modeling receptor interactions.

Part 4: Structural Biology & Conformational Analysis[1]

Thiazoles introduce significant steric constraints.

Conformational Locking

Unlike a flexible cysteine residue, the thiazole ring is planar. When incorporated into a peptide backbone, it restricts the


 and 

torsion angles of the preceding and succeeding residues.
  • 
    -Sheet Mimicry:  Thiazole amino acids often stabilize extended conformations (
    
    
    
    -strands) or Type IV
    
    
    -turns.
  • Sigma-Hole Interactions: The sulfur atom is large and polarizable.[1] It can engage in

    
     chalcogen bonding with backbone carbonyls, further locking the conformation.
    
Visualization of Conformational Logic

ThiazoleConformation Cysteine Cysteine Precursor (Flexible Backbone) Cyclization Cyclodehydration (- H2O) Cysteine->Cyclization Enzymatic or Chemical Thiazoline Thiazoline Intermediate (Non-Aromatic, Chiral) Cyclization->Thiazoline Oxidation Oxidation (- 2H) Thiazoline->Oxidation Dehydrogenation Thiazole Thiazole Amino Acid (Planar, Rigid) Oxidation->Thiazole Conformation Conformational Lock (Restricted Phi/Psi) Thiazole->Conformation Steric Constraint

Figure 1: The transition from flexible cysteine to rigid thiazole restricts conformational space, reducing the entropy penalty upon receptor binding.

Part 5: Experimental Protocols

Protocol A: General Synthesis (Hantzsch Method) & Purification

This protocol assumes the synthesis of a Boc-protected thiazole amino acid.

  • Reactants: Dissolve Boc-amino-thioamide (1.0 eq) in anhydrous Ethanol or DMF.

  • Addition: Add

    
    -bromopyruvate (1.1 eq) dropwise at 
    
    
    
    .
  • Cyclization: Stir at room temperature for 2 hours, then cool to

    
    .
    
  • Dehydration: Add trifluoroacetic anhydride (TFAA) and pyridine (if using the modified one-pot procedure) to facilitate dehydration of the hydroxy-thiazoline intermediate.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with

    
     (sat.), water, and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Thiazoles are less polar than their thioamide precursors.

Protocol B: Analytical Validation Workflow

Self-validating steps are marked in bold.

  • TLC Check: Confirm disappearance of thioamide starting material (UV active, stains yellow with PdCl2).

  • Crude NMR: Check for the disappearance of the thioamide

    
     protons (broad singlets ~9-10 ppm).
    
  • HPLC-MS Profiling:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

      
      ).
      
    • Mobile Phase: A: 0.1% Formic Acid in

      
      ; B: 0.1% Formic Acid in MeCN.
      
    • Gradient: 5% B to 95% B over 10 mins.

    • Detection: UV (254 nm and 280 nm) + ESI-MS (Positive Mode).

    • Validation: Peak purity analysis using a Diode Array Detector (DAD) to ensure the main peak is not a co-eluting mixture of enantiomers (requires Chiral column for final confirmation).

Workflow Diagram

CharacterizationWorkflow Start Crude Reaction Mixture TLC TLC/LC-MS Screen (Target Mass Verification) Start->TLC Purification Flash Chromatography (Normal Phase) TLC->Purification Target Identified NMR 1H & 13C NMR (Confirm Aromaticity) Purification->NMR NMR->Purification Impure Chiral Chiral HPLC (Enantiomeric Excess) NMR->Chiral Structure Confirmed Final Validated Thiazole Building Block Chiral->Final >98% ee

Figure 2: Step-by-step analytical decision tree for validating novel thiazole amino acids.

References

  • Hantzsch Synthesis & Modifications

    • Synthesis of enantiomerically pure thiazole-containing amino acids. ResearchGate.[2] Link

    • Thiazole synthesis - Organic Chemistry Portal.Link

  • Spectroscopic Characterization

    • Spectroscopic characterization of thiazole derivative (NMR/IR data). International Journal of Chemical Studies. Link

    • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. Scientific & Academic Publishing. Link

  • Conformational Analysis & Drug Design

    • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues.[3] NIH/PubMed. Link

    • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[4][5] MDPI. Link

    • Conformational effects of thiazoline and thiazole formation. ResearchGate.[2] Link

Sources

The Enigmatic Absence: A Technical Guide to the Putative Natural Occurrence of 3-(4-Thiazolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the current scientific understanding of 3-(4-Thiazolyl)-DL-alanine, a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. While direct evidence for its natural occurrence is presently absent from the scientific literature, this document provides a comprehensive exploration of the topic from a foundational, evidence-based perspective. We delve into the established prevalence of structurally related thiazole-containing natural products, dissect the known biosynthetic pathways for the formation of the thiazole ring in various organisms, and present established synthetic and analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering a nuanced perspective that bridges the gap between the synthetic reality and the hypothetical natural existence of this intriguing molecule.

Introduction: A Molecule of Synthetic Origin and Natural Postulation

3-(4-Thiazolyl)-DL-alanine is a versatile amino acid derivative recognized for its unique thiazole ring structure, which imparts valuable properties for its use as a building block in the synthesis of novel therapeutic agents.[1] Its applications are diverse, ranging from the development of treatments for metabolic disorders to potential anti-cancer compounds.[1] However, a thorough review of the current scientific landscape reveals that 3-(4-Thiazolyl)-DL-alanine is predominantly, if not exclusively, a product of chemical synthesis.

While free thiazole is not typically found in nature, the thiazole ring itself is a recurring motif in a variety of natural products, including peptide alkaloids, metabolites, and cyclopeptides.[2][3] This established presence of the thiazole scaffold in the natural world, often within amino acid-based structures, provides a compelling rationale for investigating the potential for the natural occurrence of 3-(4-Thiazolyl)-DL-alanine. This guide, therefore, adopts a scientifically rigorous yet exploratory approach. It will first establish the context of known thiazole-containing natural products and their biosynthesis before detailing the established synthetic routes and the analytical frameworks required to search for this compound in natural matrices.

The Natural Precedent: Thiazole-Containing Compounds in Nature

The existence of a diverse array of thiazole-containing peptides, primarily from marine sources, establishes a clear precedent for the biological synthesis of such structures.[4][5] These compounds, often referred to as thiazole-based peptides (TBPs), are predominantly isolated from organisms like cyanobacteria, sponges, and tunicates.[4][6]

The thiazole ring can be integrated into either linear or cyclic peptide structures and is often found alongside other heterocyclic systems like oxazole, imidazole, and thiazoline.[4]

Table 1: Examples of Naturally Occurring Thiazole-Containing Peptides

Compound NameSource Organism(s)Structural NotesReference(s)
Lyngbyapeptin ALyngbya sp. (Cyanobacterium)Linear modified peptide with a 2-substituted thiazole ring.[4]
Myotamides A and BAscidianCycloheptapeptides containing one thiazole and two thiazoline rings.[4]
Didmolamide BAscidianCyclopolypeptide containing two L-alanylthiazole residues.[4]
Venturamides A and BOscillatoria sp. (Cyanobacterium)Cyclic hexapeptides containing d-Val-Thz, d-Ala-Thz, or D-allo-Thr-Thz units.[7]
Lyngbyabellin MMoorea bouillonii (Cyanobacterium)Thiazole-containing lipopeptide.[8]

The prevalence of these complex molecules, many of which exhibit potent biological activities, underscores the capability of natural systems to construct thiazole-amino acid conjugates.[6] This provides a logical foundation for the hypothesis that simpler, monomeric forms like 3-(4-Thiazolyl)-DL-alanine could exist as biosynthetic precursors or metabolic byproducts.

Biosynthesis of the Thiazole Ring: A Mechanistic Perspective

The formation of the thiazole ring in natural products is a fascinating example of biocatalysis. While a specific pathway leading directly to 3-(4-Thiazolyl)-DL-alanine is not documented, the general mechanisms for thiazole biosynthesis are understood, particularly in the context of non-ribosomally synthesized peptides (NRPs).

The biosynthesis of thiazole moieties within NRPs typically involves the modification of a cysteine residue. The following diagram illustrates a generalized pathway for the formation of a thiazole ring from a cysteine precursor within a non-ribosomal peptide synthetase (NRPS) assembly line.

Biosynthesis A_domain A-Domain (Adenylation) PCP PCP-Domain (Peptidyl Carrier Protein) A_domain->PCP Activates & tethers Cysteine C_domain C-Domain (Condensation) PCP->C_domain Presents Cys-PCP Acyl_adenylate Cysteinyl-AMP Cy_domain Cy-Domain (Cyclization) C_domain->Cy_domain Forms peptide bond Thiazoline Thiazoline intermediate C_domain->Thiazoline TE_domain TE-Domain (Thioesterase) Cy_domain->TE_domain Thiazole formation Thiazole Thiazole residue in peptide TE_domain->Thiazole Cysteine Cysteine Cysteine->A_domain Thiazoline->Cy_domain Peptide Released Peptide Thiazole->Peptide

Caption: Generalized workflow for thiazole ring formation in NRPS.

This process generally involves:

  • Adenylation: An A-domain selects and activates a cysteine residue as an aminoacyl-adenylate.

  • Thiolation: The activated cysteine is transferred to a phosphopantetheinyl arm of a peptidyl carrier protein (PCP) domain.

  • Condensation: A C-domain catalyzes peptide bond formation between the PCP-tethered cysteine and an upstream amino acid.

  • Cyclization and Dehydration: A dedicated cyclization (Cy) domain catalyzes the intramolecular cyclization of the cysteine side chain with the backbone carbonyl, followed by dehydration to form a thiazoline ring.

  • Oxidation: An oxidase domain (not always present) can then oxidize the thiazoline to a thiazole.

For a free amino acid like 3-(4-Thiazolyl)-DL-alanine to be formed naturally, a different, likely simpler enzymatic pathway would be required. This could potentially involve a direct condensation and cyclization of a serine or cysteine precursor with a sulfur donor, catalyzed by a dedicated enzyme system yet to be discovered. The vast number of uncharacterized enzyme families in nature leaves this possibility open.[9]

Chemical Synthesis of 3-(4-Thiazolyl)-DL-alanine

In the absence of a known natural source, chemical synthesis remains the exclusive method for obtaining 3-(4-Thiazolyl)-DL-alanine. Several synthetic routes have been established, with the Hantzsch thiazole synthesis and its variations being a common and effective approach.[10]

A generalized synthetic scheme is presented below:

Synthesis start Protected Asparagine thioamide Thioamide Intermediate start->thioamide Thionation (e.g., Lawesson's reagent) thiazole_aa Protected Thiazole Amino Acid thioamide->thiazole_aa Hantzsch Reaction (Condensation & Cyclization) bromo α-bromoketone bromo->thiazole_aa final_product 3-(4-Thiazolyl)-DL-alanine thiazole_aa->final_product Deprotection

Caption: A generalized Hantzsch-based synthesis of 3-(4-Thiazolyl)-DL-alanine.

Experimental Protocol: A Representative Synthesis

The following protocol is a conceptual representation based on established methods for synthesizing thiazole-containing amino acids.[10][11]

Step 1: Thionation of Protected Asparagine

  • Dissolve N-protected asparagine (e.g., Boc-Asn-OH) in an appropriate anhydrous solvent (e.g., THF or dioxane).

  • Add a thionating agent, such as Lawesson's reagent (typically 0.5-1.0 equivalents), to the solution.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction, and purify the resulting thioamide intermediate using column chromatography.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve the purified thioamide intermediate in a suitable solvent (e.g., ethanol or DMF).

  • Add an α-haloketone or α-haloaldehyde (e.g., bromoacetaldehyde diethyl acetal) to the solution.

  • Heat the mixture to reflux and monitor for the formation of the cyclized thiazole product.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Purify the protected thiazole amino acid derivative by chromatography.

Step 3: Deprotection

  • Dissolve the protected thiazole amino acid in a suitable solvent.

  • Add a deprotecting agent appropriate for the protecting groups used (e.g., trifluoroacetic acid for Boc groups).

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the deprotecting agent and solvent in vacuo. The crude product can be purified by recrystallization or ion-exchange chromatography to yield 3-(4-Thiazolyl)-DL-alanine.

Analytical Methodologies for Detection in Natural Matrices

The search for novel, non-proteinogenic amino acids in complex biological samples necessitates highly sensitive and selective analytical techniques.[12] The detection and characterization of 3-(4-Thiazolyl)-DL-alanine in a natural extract would require a multi-step analytical workflow.

Workflow for Detection and Characterization

AnalyticalWorkflow Sample Natural Source (e.g., Marine Cyanobacteria) Extraction Extraction (e.g., Methanol/Water) Sample->Extraction Purification Solid-Phase Extraction (SPE) or Fractionation Extraction->Purification Derivatization Derivatization (e.g., AQC, OPA, NBD-F) Purification->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Confirmation Comparison with Synthetic Standard Analysis->Confirmation Structure NMR Spectroscopy (for novel compounds) Confirmation->Structure If novel isomer

Caption: Analytical workflow for identifying 3-(4-Thiazolyl)-DL-alanine in natural samples.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the separation of amino acids.[12][13] Reversed-phase columns are commonly used, often requiring pre-column derivatization to enhance the hydrophobicity and detectability of the amino acids.[14]

  • Mass Spectrometry (MS): Coupling liquid chromatography to tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity needed to detect trace amounts of specific compounds in complex mixtures.[15] Selected Reaction Monitoring (SRM) can be used to specifically target the parent and fragment ion masses of 3-(4-Thiazolyl)-DL-alanine, offering a high degree of confidence in its identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An alternative to LC-MS, GC-MS requires derivatization to make the amino acids volatile.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is indispensable for the unambiguous structural elucidation of a newly isolated compound.

Protocol: Targeted LC-MS/MS Screening

  • Sample Preparation: Lyophilize the biological sample (e.g., cyanobacterial biomass). Extract with an aqueous organic solvent (e.g., 80% methanol). Centrifuge to pellet solids and collect the supernatant.

  • Solid-Phase Extraction (SPE): Condition a mixed-mode or ion-exchange SPE cartridge. Load the extract and wash with a non-eluting solvent. Elute the amino acid fraction.

  • Derivatization (Optional but Recommended): If necessary for the chosen chromatography, derivatize the sample with a suitable reagent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system equipped with a C18 column.

    • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions of a synthetic 3-(4-Thiazolyl)-DL-alanine standard.

  • Data Analysis: Compare the retention time and fragmentation pattern of any putative peak in the natural sample with those of the authentic standard.

Conclusion and Future Outlook

While 3-(4-Thiazolyl)-DL-alanine remains a synthetically derived molecule, the rich diversity of thiazole-containing natural products, particularly in marine environments, suggests that its existence as a natural product cannot be entirely dismissed. The biosynthetic machinery for creating thiazole rings is clearly present in nature. Future research efforts, leveraging advanced analytical platforms like high-resolution mass spectrometry and metabolomics, should be directed towards screening organisms known to produce thiazole-containing peptides. The discovery of naturally occurring 3-(4-Thiazolyl)-DL-alanine would not only be a significant finding in natural product chemistry but could also unveil novel enzymatic pathways for the synthesis of non-proteinogenic amino acids. Until such a discovery is made, chemical synthesis will continue to be the essential source of this valuable compound for the scientific community.

References

  • Natural Thiazoline-Based Cyclodepsipeptides from Marine Cyanobacteria: Chemistry, Bioefficiency and Clinical Aspects. Bentham Science Publisher. (2021-05-25). [Link]

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. PMC - PubMed Central. [Link]

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. ResearchGate. (2025-10-16). [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research. (2021-08-21). [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. ResearchGate. (2025-08-07). [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. (2023-12-14). [Link]

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. (2021-08-25). [Link]

  • Efficient bioproduction of 3-(4-thiazolyl)-l-alanine, an unnatural amino acid of pharmaceutical importance, by an enzymatic relay process. ResearchGate. [Link]

  • One-Pot Enantiomeric Synthesis of Thiazole-Containing Amino Acids: Total Synthesis of Venturamides A and B. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Analytical methods for amino acid determination in organisms. PubMed. (2020-08-28). [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers. (2024-10-08). [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]

  • Recent trends in analytical methods for the determination of amino acids in biological samples. Request PDF - ResearchGate. (2025-08-05). [Link]

  • Thiazole-Based Peptides. Encyclopedia MDPI. [Link]

  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews. (2019-12-23). [Link]

  • Synthesis of thiazole-containing amino acids based on asparagine. ResearchGate. (2025-08-06). [Link]

  • Engineering enzymes for noncanonical amino acid synthesis. Chemical Society Reviews (RSC Publishing). (2018-10-03). [Link]

  • New Peptides Isolated from Marine Cyanobacteria, an Overview over the Past Decade. MDPI. [Link]

  • Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry. (2025-03-28). [Link]

  • Analytical methods for amino acid determination in organisms. Semantic Scholar. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. (2025-07-28). [Link]

  • Engineering enzymes for noncanonical amino acid synthesis. PMC - NIH. [Link]

  • Analytical methods for amino acid determination in organisms. ResearchGate. (2020-08-18). [Link]

  • Non-proteinogenic amino acids. Wikipedia. [Link]

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The Thiazole Pharmacophore in Amino Acid Function: From Ribosomal Origin to Synthetic Application

[1]

Executive Summary

The thiazole ring represents a critical structural motif in chemical biology, bridging the gap between canonical amino acids and high-potency pharmacophores. While not present in the standard genetic code, thiazole moieties arise naturally through the post-translational modification of cysteine residues in Ribosomally synthesized and Post-translationally modified Peptides (RiPPs). In drug development, the thiazole ring serves as a robust bioisostere for the peptide bond, offering enhanced proteolytic stability, conformational constraint, and unique electronic properties driven by the sulfur atom’s

1123

Structural Biochemistry & Physicochemical Profile[4]

The thiazole ring (

124
Electronic Architecture

Unlike the imidazole ring of Histidine, Thiazole is significantly less basic.[5] This reduction in basicity prevents protonation at physiological pH, maintaining the ring’s hydrophobicity and capacity to penetrate cell membranes.

PropertyThiazole (S-containing)Imidazole (N-containing)Functional Implication
Aromaticity High (6

-electrons)
High (6

-electrons)
Planar stacking interactions (DNA intercalation).
pKa (Conjugate Acid) ~2.5~7.0Thiazole remains neutral at pH 7.4; Imidazole acts as a buffer/proton shuttle.
H-Bonding Acceptor (N3)Donor (N1-H) & Acceptor (N3)Thiazole removes H-bond donors, increasing lipophilicity.
Lone Pair Availability Sulfur lone pair (diffuse)Nitrogen lone pair (localized)Sulfur enables

interactions (chalcogen bonding).
The "Thiazole Effect" on Peptide Conformation

Replacing a peptide bond or a cysteine residue with a thiazole ring introduces significant conformational constraints:

  • Planarity: The aromatic ring enforces a planar geometry, mimicking the trans-peptide bond but with zero rotational freedom around the

    
     axis.
    
  • Rigidity: This restriction reduces the entropic penalty of binding to a target, effectively "pre-organizing" the peptide into a bioactive conformation (often favoring

    
    -turns).
    
  • Proteolytic Resistance: The thiazole ring is unrecognizable to standard proteases (e.g., trypsin, chymotrypsin), dramatically extending the serum half-life of thiazole-containing peptides.

Biosynthetic Origin: The Cysteine-to-Thiazole Transformation[3]

In nature, thiazole rings in peptides (such as Microcin B17 or Bleomycin ) are not inserted as pre-formed amino acids. They are synthesized in situ from Cysteine residues within a precursor peptide. This process, characteristic of the RiPPs family, involves a two-step enzymatic cascade: cyclodehydration and dehydrogenation.[3][6]

Mechanism of Action
  • Cyclodehydration: An ATP-dependent cyclodehydratase attacks the carbonyl carbon of the residue preceding a Cysteine. The Cysteine thiol acts as a nucleophile, closing the ring to form a Thiazoline (non-aromatic).

  • Dehydrogenation: An FMN-dependent dehydrogenase removes two protons to aromatize the ring into a Thiazole .

Pathway Visualization

The following diagram illustrates the enzymatic conversion of a Cysteine-containing peptide backbone into a Thiazole-containing pharmacophore.

BiosynthesisPrecursorPrecursor Peptide(-Xaa-Cys-)ThiazolineThiazoline Intermediate(5-membered ring, non-aromatic)Precursor->Thiazoline Cyclization(-H2O)Enz1Cyclodehydratase(ATP-dependent)Enz1->PrecursorThiazoleThiazole Product(Aromatic, Planar)Thiazoline->Thiazole Oxidation(-2H)Enz2Dehydrogenase(FMN-dependent)Enz2->Thiazoline

Figure 1: Enzymatic pathway for the post-translational modification of Cysteine to Thiazole in RiPPs biosynthesis.

Synthetic Application: Thiazolylalanine in Drug Design

For drug development, relying on enzymatic modification is often impractical. Instead, researchers utilize Thiazolylalanine (Tza) , a non-canonical amino acid that can be incorporated into peptides via Solid-Phase Peptide Synthesis (SPPS).

Thiazole as a Bioisostere

Thiazolylalanine is frequently used to replace:

  • Histidine: To eliminate pH-dependent protonation while retaining aromaticity.

  • Phenylalanine: To introduce a heteroatom for H-bonding without sacrificing bulk.

  • Amide Bond: A "thiazole scan" involves replacing peptide bonds with thiazole rings to identify sites where rigidity improves potency.

Protocol: Chemical Synthesis of Thiazolylalanine Derivatives

The Hantzsch Thiazole Synthesis is the gold standard for generating thiazole-containing amino acid building blocks.

Objective: Synthesize N-protected Thiazolylalanine for SPPS.

Reagents:

  • N-protected Thioamide (derived from Asparagine or similar amino acid amide).

  • 
    -Bromoketone.[7]
    
  • Solvent: Ethanol or DMF.

Step-by-Step Methodology:

  • Thioamide Formation: Convert the amide group of the starting amino acid (e.g., Boc-Asp-NH2) to a thioamide using Lawesson’s Reagent .

    • Reaction: Stir Boc-Asp-NH2 (1 eq) with Lawesson’s Reagent (0.5 eq) in dry THF at room temperature for 4-12 hours.

    • Validation: TLC should show a new, less polar spot.

  • Cyclization (Hantzsch Reaction):

    • Dissolve the crude thioamide in Ethanol.

    • Add the

      
      -bromoketone (1.1 eq) dropwise.
      
    • Reflux for 2-4 hours. The sulfur nucleophile attacks the

      
      -carbon, followed by cyclization and dehydration.
      
  • Purification:

    • Evaporate solvent.

    • Neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate.

    • Purify via silica gel column chromatography.

  • Characterization (Self-Validating Metrics):

    • 1H NMR: Look for the characteristic thiazole proton singlet around

      
       7.8 - 8.0 ppm .
      
    • MS: Molecular ion peak

      
       must correspond to the dehydrated product (Mass of Thioamide + Mass of Ketone - HBr - H2O).
      

Experimental Analysis & Detection

When analyzing thiazole-containing peptides, standard protein sequencing (Edman degradation) often fails due to the blocked N-terminus or non-standard backbone.

Mass Spectrometry (MS/MS) Fragmentation

Thiazole rings are highly stable. In collision-induced dissociation (CID):

  • The thiazole ring itself rarely fragments.

  • Fragmentation occurs at the peptide bonds adjacent to the thiazole.

  • Diagnostic Signature: A mass shift of -2 Da relative to the cysteine/thiazoline precursor indicates successful dehydrogenation (aromatization).

Decision Tree for Thiazole Incorporation

Use this logic flow to determine when to incorporate a thiazole ring into a peptide drug candidate.

SAR_LogicStartDrug Candidate Instabilityor Low PotencyQ1Is the instability due toproteolytic cleavage?Start->Q1Q2Is the active conformationa beta-turn?Q1->Q2No (Conformational issue)Action1Replace Amide Bond with Thiazole(Rigidification)Q1->Action1YesQ2->Action1YesAction2Replace Cys/His with Thiazolylalanine(Bioisostere)Q2->Action2No (Side chain issue)StopExplore other peptidomimetics(N-methylation, D-amino acids)Action2->StopIf potency drops

Figure 2: SAR decision tree for incorporating thiazole rings during lead optimization.

References

  • Thiazoles in Peptides and Peptidomimetics. ResearchGate. [Link]

  • Thiazole-amino acids: influence of thiazole ring on conformational properties. NIH / PubMed Central. [Link]

  • Micrococcin cysteine-to-thiazole conversion mechanism. PubMed. [Link][3]

  • Synthesis of thiazole-containing amino acids based on asparagine. ResearchGate. [Link]

  • Thiazole Synthesis (Hantzsch Method). Organic Chemistry Portal. [Link]

Methodological & Application

Application Note: Incorporating 3-(4-Thiazolyl)-DL-alanine into Proteins

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the incorporation of 3-(4-Thiazolyl)-DL-alanine (Tza) into recombinant proteins. This guide prioritizes Residue-Specific Incorporation (SPI) using histidine auxotrophic strains, as this is the most robust, high-yield method for this specific histidine isostere without requiring specialized, evolved orthogonal synthetases.

Executive Summary

3-(4-Thiazolyl)-L-alanine (Tza) is a non-canonical amino acid (ncAA) that serves as a structural isostere of Histidine. Unlike Histidine (pKa ~6.0), the thiazole ring of Tza is not ionizable within the physiological pH range (pKa < 2.5), making it an invaluable tool for probing the role of histidine protonation in enzymatic catalysis, pH-dependent protein stability, and metal binding.

This protocol details the Residue-Specific Incorporation of Tza. By utilizing an Escherichia coli histidine auxotroph, we force the native Histidyl-tRNA Synthetase (HisRS) to charge tRNA


 with Tza in the absence of Histidine. This results in the global replacement of Histidine residues with Thiazolylalanine, creating "atomic mutations" useful for X-ray crystallography (due to anomalous scattering of Sulfur) and mechanistic studies.
Key Applications
  • Mechanistic Probing: Decoupling the steric role of Histidine from its acid/base properties.

  • X-Ray Crystallography: Tza introduces a sulfur atom at His positions, aiding in phase determination via SAD (Single-wavelength Anomalous Diffraction) phasing.

  • Metal Coordination: Modulating affinity in metalloproteins by altering ligand field strength (Thiazole N vs. Imidazole N).

Strategic Workflow

The following diagram illustrates the logic of the Selective Pressure Incorporation (SPI) method. The critical decision point is the use of a Non-His Affinity Tag , as the global replacement of Histidine with Tza compromises the binding of standard 6xHis-tags to Ni-NTA matrices.

Tza_Incorporation_Workflow cluster_logic Critical Control Point: Tag Selection Strain His- Auxotroph Strain (e.g., E. coli H53) Growth Biomass Generation (M9 + Limiting His) Strain->Growth Inoculate Depletion His Depletion Step (Wash & Resuspend) Growth->Depletion OD600 ~0.8 Induction Induction Phase (M9 + Tza + IPTG) Depletion->Induction Shift Medium Expression Protein Expression (Tza Incorporation) Induction->Expression Translation Purification Purification (Strep-Tag / GST) Expression->Purification Lysis QC Validation (ESI-MS / CD) Purification->QC Eluate

Caption: Workflow for residue-specific incorporation of Tza. Note the requirement for non-His purification tags.

Detailed Protocol

Reagents and Materials
ComponentSpecificationPurpose
Strain E. coli H53 (or similar His- auxotroph)Host incapable of synthesizing Histidine.
ncAA 3-(4-Thiazolyl)-DL-alanineThe analog to be incorporated.
Expression Vector Plasmid with Strep-tag II or GST-tag Purification tag (His-tag is non-functional).
M9 Salts (5x) Standard formulationMinimal medium base.
Glucose 20% (w/v) stockCarbon source (use 0.4% final).
Amino Acids 19 AA Mix (minus His)Supports growth during induction.
L-Histidine 10 mg/mL stockRequired for initial biomass growth.
Antibiotics As required by plasmidPlasmid maintenance.
Stock Solution Preparation: 3-(4-Thiazolyl)-DL-alanine

The commercial supply is typically a racemic mixture (DL). The cellular machinery (HisRS) is stereoselective for the L-isomer . Therefore, we supplement at double the concentration to ensure sufficient L-isomer availability.

  • Weigh: Calculate the amount for a final concentration of 1 mM (L-isomer equivalent) in the culture. For DL-mix, prepare enough for 2 mM final concentration.

    • MW of Tza: ~172.2 g/mol .

    • Target: ~344 mg/L of culture (2 mM).

  • Dissolve: Tza is zwitterionic and sparingly soluble in neutral water.

    • Dissolve in a minimal volume of 0.1 M HCl or warm water.

    • Note: Avoid high pH (NaOH) if possible to prevent potential racemization or degradation, though Tza is relatively stable. Mild heating (40°C) aids dissolution.

  • Sterilize: Pass through a 0.22 µm syringe filter. Do not autoclave.

Experimental Procedure
Phase 1: Biomass Generation
  • Transform the E. coli His- auxotroph with your expression plasmid (Strep-tagged).

  • Inoculate a 5 mL overnight culture in M9 Minimal Medium supplemented with:

    • 0.4% Glucose

    • 1 mM MgSO₄, 0.1 mM CaCl₂

    • Antibiotics

    • 0.05 mg/mL L-Histidine (Limiting concentration).

  • The next morning, dilute the overnight culture (1:100) into fresh M9 medium containing limiting Histidine (20-30 µg/mL) .

  • Incubate at 37°C with shaking (250 rpm).

  • Monitor OD₆₀₀. Grow until cells reach mid-log phase (OD₆₀₀ ≈ 0.6 – 0.8).

Phase 2: Depletion and Medium Shift

Scientific Rationale: To ensure high incorporation efficiency, intracellular Histidine pools must be exhausted before Tza is added.

  • Centrifuge the culture (4,000 x g, 10 min, 4°C).

  • Discard the supernatant carefully.

  • Wash 1: Resuspend the pellet in 20 mL of sterile 0.9% NaCl (or M9 salts without additives). Centrifuge and discard supernatant.

  • Wash 2: Repeat the wash step to remove all traces of Histidine.

  • Resuspend the pellet in the original volume of fresh M9 Induction Medium containing:

    • 0.4% Glucose

    • 19 Amino Acids (at standard concentrations, e.g., 0.1 mg/mL each)

    • NO Histidine

    • 2 mM 3-(4-Thiazolyl)-DL-alanine (provides ~1 mM L-isomer).

Phase 3: Induction and Expression
  • Incubate the resuspended culture at 37°C for 15 minutes to allow uptake of Tza and equilibration.

  • Induce protein expression by adding IPTG (final 0.5 – 1.0 mM).

  • Reduce temperature to 25°C - 30°C to promote correct folding, as Tza incorporation may slightly destabilize the protein or slow down translation.

  • Incubate for 4–12 hours.

    • Note: Protein yield will be lower (typically 20-50%) compared to native expression due to the slower kinetics of HisRS activating Tza.

Phase 4: Purification
  • Harvest cells by centrifugation.

  • Lyse cells using standard lysis buffer (e.g., Tris-HCl, NaCl, lysozyme, protease inhibitors).

  • Purify using Strep-Tactin or Glutathione Sepharose (depending on your tag).

    • Warning: Do not use Ni-NTA. The Tza residues on the protein surface (replacing His) do not coordinate Ni²⁺ with the same geometry/affinity as His, and the "His-tag" (now "Tza-tag") will likely fail to bind.

Validation and Quality Control

Mass Spectrometry (Essential)

Intact protein mass spectrometry (ESI-MS) is the gold standard for verifying incorporation.

  • Theoretical Mass Shift:

    • Histidine Residue Mass: 137.14 Da

    • Thiazolylalanine Residue Mass: 154.19 Da

    • Delta (per residue): +17.05 Da

  • Calculation:

    
    
    Where 
    
    
    
    is the number of Histidine residues in the protein.
Troubleshooting Table
ObservationRoot CauseSolution
No Expression Tza toxicity or translational stalling.Reduce induction temperature to 18°C; Increase Tza concentration.
Native Mass Observed Incomplete His depletion.Increase the number of wash steps; Ensure "limiting His" in Phase 1 is truly limiting.
Mixed Species (Native + Tza) Leaky auxotrophy or contamination.Verify strain auxotrophy on M9 plates (-His).
Low Solubility Tza disrupts folding core.Attempt co-expression with chaperones; Target surface His residues only (via mutagenesis) if full replacement is unstable.

References

  • Budisa, N., et al. (1997). "Bioincorporation of telluromethionine into proteins: a promising new approach for X-ray structure analysis of proteins." Journal of Molecular Biology, 270(4), 616-623. (Foundational methodology for residue-specific incorporation).[1]

  • Wiltschi, B., & Budisa, N. (2007). "Natural history and experimental evolution of the genetic code." Applied Microbiology and Biotechnology, 74, 739-753. Link

  • Hoesl, M. G., & Budisa, N. (2012). "Recent advances in genetic code engineering in Escherichia coli." Current Opinion in Biotechnology, 23(5), 751-757. Link

  • Bae, J. H., et al. (2003). "Expansion of the genetic code enables design of a novel "gold" fluorescent protein." Journal of Molecular Biology, 328(5), 1071-1081.
  • Link, A. J., et al. (2003). "Incorporation of amino acid analogs into proteins in vivo." Current Opinion in Biotechnology, 14(6), 603-609. Link

(Note: While specific literature on Tza incorporation is less abundant than fluorotryptophans, the protocol follows the established "Budisa/Tirell" method for isostere incorporation in auxotrophs, which is the authoritative standard for this class of analogs.)

Sources

Enzymatic Synthesis of 3-(4-Thiazolyl)-L-alanine: A Modern Biocatalytic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Abstract

This guide provides a detailed technical overview and step-by-step protocols for the enzymatic synthesis of 3-(4-Thiazolyl)-L-alanine, a non-canonical amino acid (ncAA) of significant interest in pharmaceutical development.[1] Traditional chemical synthesis routes for such chiral molecules often involve harsh conditions, multiple protection/deprotection steps, and result in racemic mixtures requiring challenging resolution.[2] Biocatalysis offers a compelling alternative, leveraging the inherent stereoselectivity and efficiency of enzymes to produce enantiomerically pure amino acids under mild, aqueous conditions.[3] We will explore two primary enzymatic strategies: a carbon-carbon bond forming reaction catalyzed by the β-subunit of Tryptophan Synthase (TrpB) and an asymmetric amination approach using transaminases (TAs). This document is intended to provide both the foundational knowledge and the practical methodologies required to successfully implement these advanced synthesis techniques in a research or process development setting.

Introduction: The Significance of 3-(4-Thiazolyl)-L-alanine

3-(4-Thiazolyl)-L-alanine is a heterocyclic, non-proteinogenic amino acid. Its unique thiazole ring structure imparts distinct physicochemical properties, making it a valuable building block for novel therapeutic agents.[1] This moiety is found in various bioactive natural products and is explored by medicinal chemists for its potential in developing treatments for metabolic disorders and as an anti-cancer compound.[1] Furthermore, its structural similarity to natural amino acids allows it to be used as a probe in enzyme inhibition studies and for elucidating protein-ligand interactions.[]

The challenge in utilizing such ncAAs lies in their synthesis. While classical organic chemistry provides routes, they are often resource-intensive and environmentally taxing.[2] Enzymatic synthesis, or biocatalysis, emerges as a superior strategy, offering high enantioselectivity (often >99% e.e.), mild reaction conditions (aqueous buffer, ambient temperature), and a greener footprint.[5]

Core Biocatalytic Strategies

Two robust and well-characterized enzyme families are particularly suited for the asymmetric synthesis of 3-(4-Thiazolyl)-L-alanine. The choice between them depends on the availability of starting materials and specific process requirements.

Strategy A: Tryptophan Synthase (TrpB) for C-C Bond Formation

The β-subunit of tryptophan synthase (TrpB) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that naturally catalyzes the final step in tryptophan biosynthesis: the condensation of indole and L-serine.[6] A key advantage of TrpB for biocatalysis is its remarkable substrate promiscuity towards the indole substrate.[7][8] It can accept a wide variety of nucleophiles, including substituted indoles and other heterocycles, making it an ideal candidate for synthesizing tryptophan analogs.[8]

In this application, 4-methylthiazole (a commercially available starting material) can serve as the indole analog, reacting with L-serine to directly form the C-C bond, yielding 3-(4-Thiazoyl)-L-alanine.

Causality of Experimental Design:

  • Enzyme Choice: TrpB is selected for its proven ability to catalyze β-substitution reactions on L-serine with diverse nucleophiles.[8] Its catalytic cycle is well-understood, and numerous engineered variants exist with enhanced stability and altered substrate specificity.[7][9]

  • Cofactor: PLP is essential. It forms a Schiff base with the L-serine substrate, activating it for the subsequent nucleophilic attack by the thiazole ring.[10]

  • Irreversibility: The reaction is effectively irreversible, driving the synthesis towards the product without complex equilibrium considerations.[7]

Strategy B: Transaminase (TA) for Asymmetric Amination

Transaminases, another class of PLP-dependent enzymes, are workhorses in the pharmaceutical industry for the production of chiral amines.[11] They catalyze the transfer of an amino group from a donor molecule (like L-alanine, isopropylamine, or lysine) to a ketone or keto-acid acceptor.[12][13]

To synthesize 3-(4-Thiazoyl)-L-alanine using this method, one must first obtain the corresponding α-keto acid precursor: 3-(thiazol-4-yl)-2-oxopropanoic acid. The transaminase then facilitates the stereoselective amination of this precursor to yield the desired L-amino acid.

Causality of Experimental Design:

  • Enzyme Choice: A wide variety of commercially available or easily expressed transaminases (both (R)- and (S)-selective) exist, allowing for screening to find an enzyme with high activity and selectivity for the specific keto-acid substrate.[14]

  • Equilibrium Management: Transamination is a reversible reaction. To drive it towards product formation, a "smart" amine donor like lysine can be used, whose ketone byproduct cyclizes, removing it from the equilibrium.[12] Alternatively, an excess of a cheap amine donor (e.g., isopropylamine, which yields acetone as a volatile byproduct) can be employed.[11]

  • Broad Applicability: The transaminase approach is highly modular. Once a suitable enzyme is identified, it can theoretically be applied to a wide range of keto-acid precursors to produce various ncAAs.[3]

Visualized Experimental Workflow

The following diagram outlines the general workflow for producing 3-(4-Thiazoyl)-L-alanine using either biocatalytic strategy.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Biocatalytic Reaction cluster_downstream Phase 3: Downstream Processing Enzyme Enzyme Selection & Sourcing (TrpB or Transaminase) Reaction Reaction Setup (Combine Enzyme, Substrates, Buffer) Enzyme->Reaction Substrates Substrate Acquisition (e.g., 4-Methylthiazole, L-Serine, or Keto-Acid) Substrates->Reaction Buffer Buffer & Cofactor Prep (e.g., Tris-HCl, PLP) Buffer->Reaction Incubation Incubation (Controlled Temp & Agitation) Reaction->Incubation Monitoring Reaction Monitoring (HPLC, LC-MS) Incubation->Monitoring Quench Reaction Quenching (e.g., pH shift, precipitation) Monitoring->Quench When complete Purification Product Purification (Ion-Exchange Chromatography) Quench->Purification Analysis Final Product Analysis (NMR, HPLC for purity & e.e.) Purification->Analysis

Caption: General workflow for the enzymatic synthesis of 3-(4-Thiazoyl)-L-alanine.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized starting points. Optimal conditions (e.g., enzyme/substrate concentrations, temperature, pH) may vary depending on the specific enzyme variant used and should be determined empirically.

Protocol 1: Synthesis via Tryptophan Synthase β-Subunit (TrpB)

This protocol is based on established methods for synthesizing tryptophan analogs using TrpB from Pyrococcus furiosus (PfTrpB), a thermostable variant known for its broad substrate scope.

Materials:

  • Recombinant PfTrpB enzyme (expressed in E. coli and purified, or commercially sourced)

  • 4-Methylthiazole

  • L-Serine

  • Pyridoxal 5'-phosphate (PLP)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hydrochloric acid (HCl) for quenching

  • Cation-exchange resin (e.g., Dowex 50WX8)

  • Ammonium hydroxide for elution

  • HPLC system with a chiral column for analysis

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare the reaction mixture. For a 10 mL reaction volume, combine:

    • 8 mL of 100 mM Tris-HCl buffer (pH 8.0)

    • 100 mg L-Serine (to a final concentration of ~95 mM)

    • 1 mg PLP (to a final concentration of ~0.4 mM)

    • Stir until all components are fully dissolved.

  • Substrate Addition: Add 50 µL of 4-Methylthiazole. This substrate may have limited aqueous solubility; sonication or the addition of a small amount of a co-solvent like DMSO (e.g., 5% v/v) can improve dispersion.

  • Enzyme Addition & Incubation:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 70-80°C for PfTrpB).

    • Initiate the reaction by adding the PfTrpB enzyme solution (e.g., 1-5 mg/mL final concentration).

    • Incubate with gentle agitation for 12-24 hours.

  • Reaction Monitoring:

    • Periodically take small aliquots (e.g., 50 µL) from the reaction.

    • Quench the aliquot by adding an equal volume of 1 M HCl.

    • Centrifuge to pellet the precipitated enzyme.

    • Analyze the supernatant by HPLC to monitor the consumption of L-Serine and the formation of the product.

  • Reaction Termination and Enzyme Removal:

    • Once the reaction reaches completion (or a desired endpoint), terminate it by lowering the pH to ~3.0 with 1 M HCl.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g for 20 min) to pellet the precipitated enzyme. Collect the supernatant.

  • Product Purification (Ion-Exchange Chromatography):

    • Load the supernatant onto a cation-exchange column pre-equilibrated with deionized water.

    • Wash the column with several volumes of water to remove unreacted 4-methylthiazole and other neutral or anionic components.

    • Elute the bound amino acid product using a gradient of ammonium hydroxide (e.g., 0.1 to 2 M).

    • Collect fractions and analyze for the presence of the product. Pool the pure fractions.

  • Final Analysis and Storage:

    • Lyophilize the pooled fractions to obtain the product as a solid.

    • Confirm the structure and purity by NMR and Mass Spectrometry.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC. Store the final product at -20°C.

Protocol 2: Synthesis via Transaminase (TA)

This protocol describes a general procedure using a commercially available transaminase and isopropylamine as the amine donor.

Materials:

  • 3-(thiazol-4-yl)-2-oxopropanoic acid (keto-acid precursor)

  • Transaminase (e.g., a commercially available screening kit)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • HPLC system with a chiral column for analysis

Procedure:

  • Enzyme Screening (Optional but Recommended): Screen a panel of transaminases to identify the one with the highest activity and stereoselectivity for the target keto-acid.

  • Reaction Mixture Preparation: In a reaction vessel, prepare the mixture. For a 10 mL reaction volume:

    • Dissolve 50 mg of 3-(thiazol-4-yl)-2-oxopropanoic acid in 8 mL of 100 mM potassium phosphate buffer (pH 7.5).

    • Add 1 mg PLP (to a final concentration of ~0.4 mM).

    • Add isopropylamine to a final concentration of 0.5 - 1.0 M.

  • Enzyme Addition & Incubation:

    • Equilibrate the mixture to the enzyme's optimal temperature (typically 30-40°C).

    • Initiate the reaction by adding the selected transaminase (e.g., 1-5 mg/mL final concentration).

    • Incubate with gentle agitation for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC, observing the conversion of the keto-acid peak to the amino acid product peak.

  • Work-up and Purification: The work-up and purification procedure can follow the same steps (5-7) as outlined in Protocol 1, utilizing acid precipitation of the enzyme followed by cation-exchange chromatography.

Data Presentation and Optimization

Successful biocatalytic synthesis relies on the careful optimization of several parameters.

Table 1: Comparison of Biocatalytic Synthesis Routes
FeatureTryptophan Synthase (TrpB) RouteTransaminase (TA) Route
Reaction Type β-substitution (C-C bond formation)Asymmetric Amination
Key Substrates 4-Methylthiazole, L-Serine3-(thiazol-4-yl)-2-oxopropanoic acid, Amine Donor
Key Advantage Direct synthesis from simpler precursorsHigh modularity for different ncAAs
Key Challenge Substrate solubility/inhibitionSynthesis of keto-acid precursor; reaction equilibrium
Stereoselectivity Inherently produces L-amino acidDepends on enzyme choice (L- or D-selective TAs available)
Table 2: Typical Optimization Parameters for Enzymatic Reactions
ParameterTypical RangeRationale / Justification
pH 7.0 - 9.0Enzyme activity and stability are highly pH-dependent. The optimum must be determined for each specific enzyme.
Temperature 30 - 80 °CBalances reaction rate (higher temp) with enzyme stability (denaturation at very high temps). Thermostable enzymes are preferred.
Enzyme Conc. 0.5 - 10 mg/mLHigher concentration increases the reaction rate but also cost.
Substrate Conc. 10 - 200 mMLimited by substrate solubility and potential substrate/product inhibition of the enzyme.
Cofactor (PLP) Conc. 0.1 - 1.0 mMEssential for catalytic activity; must be present in sufficient concentration to saturate the enzyme.

Advanced Topic: Enzyme Immobilization for Process Improvement

For larger-scale synthesis and industrial applications, using the enzyme in a soluble form is inefficient. Immobilization—attaching the enzyme to a solid support—offers significant advantages.[15]

  • Improved Stability: Immobilization often protects the enzyme from denaturation caused by temperature, pH, or organic solvents.[16]

  • Easy Separation: The enzyme can be easily removed from the reaction mixture by simple filtration, eliminating the need for precipitation steps.[15]

  • Reusability: The immobilized enzyme can be recovered and reused for multiple reaction cycles, drastically reducing the cost contribution of the biocatalyst.[17]

Common immobilization techniques include adsorption or covalent attachment to supports like silica, polymeric resins, or magnetic nanoparticles.[14][15]

Conclusion

The enzymatic synthesis of 3-(4-Thiazoyl)-L-alanine via Tryptophan Synthase or Transaminases represents a state-of-the-art approach for producing this high-value, non-canonical amino acid. These biocatalytic methods provide excellent stereocontrol, operate under mild conditions, and align with the principles of green chemistry. By leveraging the protocols and insights provided in this guide, researchers can efficiently access enantiopure 3-(4-Thiazoyl)-L-alanine, accelerating research and development in medicinal chemistry and drug discovery.

References

  • Fan, R., et al. (2021). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Lambhiya, H., et al. (2021). Immobilization of transaminase from Bacillus licheniformis on copper phosphate nanoflowers and its potential application in the kinetic resolution of RS-α-methyl benzyl amine. Bioresources and Bioprocessing. Available from: [Link]

  • PrepChem. Synthesis of 3-(2-amino-4-thiazolyl)-L-alanine. Available from: [Link]

  • Buller, A. R., et al. (2015). Tryptophan Synthase: Biocatalyst Extraordinaire. Biochemistry. Available from: [Link]

  • ResearchGate. (2025). Efficient bioproduction of 3-(4-thiazolyl)-l-alanine, an unnatural amino acid of pharmaceutical importance, by an enzymatic relay process. Green Synthesis and Catalysis. Available from: [Link]

  • Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Available from: [Link]

  • Raboni, S., et al. (2011). Tryptophan synthase: a mine for enzymologists. Cellular and Molecular Life Sciences. Available from: [Link]

  • Wikipedia. Tryptophan synthase. Available from: [Link]

  • Bower, A. A., et al. (2015). Chemoenzymatic synthesis of thiazolyl peptide natural products featuring an enzyme-catalyzed formal [4 + 2] cycloaddition. Journal of the American Chemical Society. Available from: [Link]

  • California Institute of Technology. (2020). Engineering the Tryptophan Synthase β-Subunit for Synthesis of Noncanonical Amino Acids. Available from: [Link]

  • ACS Publications. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. Available from: [Link]

  • MDPI. (2021). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Molecules. Available from: [Link]

  • Narančić, T., et al. (2019). Unnatural amino acids: production and biotechnological potential. World Journal of Microbiology and Biotechnology. Available from: [Link]

  • Google Patents. (2016). Engineered beta-subunit of tryptophan synthase for production of non-canonical amino acids.
  • PubMed. (2024). Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor. Journal of the American Chemical Society. Available from: [Link]

  • PubMed Central. (2021). The β-subunit of tryptophan synthase is a latent tyrosine synthase. Nature Chemical Biology. Available from: [Link]

  • ResearchGate. (2021). Immobilization of transaminase from Bacillus licheniformis on copper phosphate nanoflowers and its potential application in the kinetic resolution of RS-α-methyl benzyl amine. Available from: [Link]

  • SciSpace. (2015). Chemoenzymatic synthesis of thiazolyl peptide natural products featuring an enzyme-catalyzed formal [4 + 2] cycloaddition. Available from: [Link]

  • ChemRxiv. (2024). Efficient Access to β-Branched Noncanonical Amino Acids via Transaminase-Catalyzed Dynamic Kinetic Resolutions Driven by a Lysine Amine Donor. Available from: [Link]

  • RSC Publishing. (2021). Reprogramming natural proteins using unnatural amino acids. Available from: [Link]

  • RSC Publishing. (2024). Membrane-immobilized transaminases for the synthesis of enantiopure amines. Available from: [Link]

  • ResearchGate. (2024). Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor. Available from: [Link]

  • Hamilton, B. K., et al. Enzymatic Production of Amino Acids. Available from: [Link]

  • Lund University Publications. (2024). Investigating recombinant transaminase stability with cofactor variations and enzyme immobilization. Available from: [Link]

  • MDPI. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences. Available from: [Link]

Sources

Troubleshooting & Optimization

3-(4-Thiazoyl)-DL-alanine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQ

Document ID: TS-TZA-004 | Version: 2.1 | Status: Active

Executive Summary: The Molecule & The Challenge

3-(4-Thiazolyl)-DL-alanine (also known as DL-4-Thiazolylalanine ) is a non-proteinogenic amino acid used primarily as a histidine isostere in peptidomimetic drug design.

The Core Solubility Issue: Users frequently report "insolubility" in neutral water (pH 7.0). This is not a defect but a chemical feature. Like all amino acids, this molecule exists as a zwitterion at neutral pH (Protonated amine


, Deprotonated carboxyl 

).[1] However, the thiazole side chain adds significant aromatic hydrophobicity without contributing a charge at physiological pH (Thiazole N pKa

2.5).

This guide provides field-proven protocols to overcome these thermodynamic barriers without compromising the molecule's integrity.

Module 1: Diagnostic Flowchart

Before proceeding, identify your specific application path. The solubilization strategy for biological assays differs fundamentally from peptide synthesis.

Solubility_Decision_Tree Start START: 3-(4-Thiazolyl)-DL-alanine (White Powder) App_Type Select Application Start->App_Type Bio_Assay Biological Assay (Cell/Enzyme) App_Type->Bio_Assay In Vitro Chem_Syn Chemical Synthesis (Peptide/Organic) App_Type->Chem_Syn Synthesis Aq_Sol Aqueous Buffer? Bio_Assay->Aq_Sol Org_Sol Organic Solvent? Chem_Syn->Org_Sol Protocol_A PROTOCOL A: pH Titration (Avoid Neutral pH) Aq_Sol->Protocol_A Direct Dissolution Protocol_B PROTOCOL B: DMSO Stock (Max 50mM) Aq_Sol->Protocol_B Stock & Dilute Protocol_C PROTOCOL C: DMF/NMP + Heat (For Coupling) Org_Sol->Protocol_C SPPS/Liquid Phase

Figure 1: Decision tree for selecting the correct solubilization protocol based on experimental end-use.

Module 2: Aqueous Solubility (Biological Assays)

Issue: "The powder floats or forms a suspension in PBS/Water." Root Cause: At pH 7.4, the net charge is 0. The crystal lattice energy exceeds the solvation energy. Solution: You must move the pH away from the Isoelectric Point (pI).

Protocol A: The "pH Shift" Method (Recommended for Buffers)

This method converts the zwitterion into a soluble salt form (Cationic or Anionic).

ParameterAcidic Shift (Cationic)Basic Shift (Anionic)
Reagent 1.0 M HCl1.0 M NaOH
Target pH pH < 2.0pH > 10.0
Solubility Limit High (>50 mg/mL)High (>50 mg/mL)
Risk Thiazole ring protonation (Reversible)Racemization (Low risk at RT)

Step-by-Step:

  • Weigh the target amount of 3-(4-Thiazolyl)-DL-alanine.

  • Suspend in 80% of the final volume of water (Milli-Q).

  • Do not expect it to dissolve yet.

  • Add 1.0 M HCl (or NaOH) dropwise while stirring.

  • Observation: The solution will clarify rapidly once the pH threshold is crossed.

  • Dilute to final volume with buffer.

    • Critical Note: If you dilute back to pH 7.4 immediately, it may precipitate. Ensure your assay buffer has sufficient capacity to maintain the soluble state or keep the concentration below the saturation limit (approx. 1-2 mM in neutral buffer).

Module 3: Organic Solvents (Stock Solutions)

Issue: "I need a high-concentration stock for screening." Solution: Use dipolar aprotic solvents to disrupt the crystal lattice.

Protocol B: DMSO Stock Preparation

Dimethyl sulfoxide (DMSO) is the industry standard for compound libraries, but thiazoles have specific stability concerns.

  • Solvent: Anhydrous DMSO (Grade

    
     99.9%).
    
  • Concentration: Target 10 mM to 50 mM.

  • Procedure:

    • Add solid to glass vial.

    • Add DMSO.[2][3]

    • Sonication: Sonicate at 40 kHz for 5-10 minutes. The solution may warm slightly; this aids dissolution.

  • Storage (CRITICAL):

    • Thiazole derivatives can be sensitive to oxidation over time in DMSO, leading to solution darkening (yellow/brown).

    • Store at -20°C or -80°C.

    • Avoid repeated freeze-thaw cycles. Aliquot immediately after preparation.

FAQ: Why did my DMSO stock turn yellow?

  • Answer: Aminothiazoles and related heterocycles are prone to trace oxidation or interactions with impurities in lower-grade DMSO. While 4-thiazolylalanine is more stable than 2-aminothiazole, color change indicates degradation. Discard if significant color shift occurs [1].

Module 4: Peptide Synthesis (SPPS)

Issue: "Coupling efficiency is low; the amino acid crashes out in DMF." Audience: Synthetic Chemists.

Protocol C: Solid Phase Peptide Synthesis (SPPS) Handling

The racemic nature (DL) and the thiazole ring can interfere with standard Fmoc/Boc protocols.

Solvent System:

  • Standard: DMF (Dimethylformamide).

  • Troubleshooting: If solubility in DMF is poor, use NMP (N-methyl-2-pyrrolidone) . NMP often solubilizes difficult amino acids better than DMF.

Coupling Reagents:

  • Avoid carbodiimides (DCC/DIC) if solubility is the bottleneck.

  • Use: HATU or HBTU with DIPEA. These uronium salts accelerate the reaction, which is crucial if the effective concentration of the amino acid is lowered by solubility limits [2].

Racemization Warning: Since you are using the DL-form (racemic), you are already introducing a stereocenter mix. However, if you intend to separate isomers later, avoid strong bases (like neat piperidine) for extended periods, as thiazolylalanine can be prone to further chemically induced racemization at the alpha-carbon due to the electron-withdrawing nature of the aromatic ring.

Module 5: Mechanism of Solubility (Visualized)

Understanding the ionization states helps predict behavior in different buffers.

Ionization_States Acidic pH < 2.0 Cationic Form (+) (Soluble) Neutral pH ~ 6.0 - 8.0 Zwitterion (0) (Insoluble / Precipitate) Acidic->Neutral Add Base (OH-) Neutral->Acidic Add Acid (H+) Basic pH > 10.0 Anionic Form (-) (Soluble) Neutral->Basic Add Base (OH-) Basic->Neutral Add Acid (H+)

Figure 2: The solubility "U-Curve." The molecule is least soluble in the neutral pH range where it exists as a zwitterion.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave a stock solution of 3-(4-Thiazolyl)-DL-alanine?

  • No. High heat and pressure can degrade the thiazole ring and promote racemization. Sterilize aqueous solutions by filtration through a 0.22

    
    m PES membrane.
    

Q2: I am seeing "ghost peaks" in my HPLC after injecting this sample.

  • Diagnosis: This is likely due to the DL-racemic nature. If you are using a chiral column, you will see two distinct peaks (L and D enantiomers). Even on achiral C18 columns, slight separation or peak broadening can occur due to diastereomeric interactions with mobile phase modifiers.

  • Solution: Verify purity using a known standard. Ensure your gradient is sufficient to elute the aromatic thiazole ring (requires higher % Acetonitrile/Methanol).

Q3: Is this molecule a PAINS (Pan-Assay Interference Compound)?

  • Context: Some 2-aminothiazoles are classified as PAINS.

  • Answer: 3-(4-Thiazolyl)-alanine is a 4-substituted thiazole , structurally distinct from the promiscuous 2-aminothiazole scaffold. However, always run a "no-enzyme" control in bioassays to rule out non-specific aggregation, which can occur if the compound precipitates out of the DMSO stock upon dilution [1, 3].

References
  • National Institutes of Health (NIH) / NCATS. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution. (Discusses stability of thiazole scaffolds in DMSO).

  • Albericio, F. (2004).[4] Developments in peptide and amide synthesis.[4][5][6] Current Opinion in Chemical Biology.[4] (General reference for coupling difficult amino acids).

  • PubChem. (n.d.).[7] 3-(4-Thiazolyl)-L-alanine Compound Summary. (Structural and chemical property data).[2][4][7][8][9][10][11]

For further technical assistance, please contact the synthesis core facility or your reagent vendor quoting the CAS number: 119433-80-6 (L-isomer ref) or generic DL-identifier.

Sources

Technical Support Center: Synthesis of 3-(4-Thiazoyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals working on the chemical synthesis of 3-(4-Thiazoyl)-DL-alanine. The focus is on improving reaction yields through troubleshooting common issues and providing answers to frequently asked questions.

This guide is structured to provide direct, actionable advice to overcome common hurdles in the synthesis of this compound. We will primarily focus on the widely used diethyl acetamidomalonate condensation pathway and the synthesis of its key precursors.

Troubleshooting Guide: Common Synthesis Issues & Solutions

Issue 1: Low Yield in the Alkylation of Diethyl Acetamidomalonate

This is a critical step where the thiazole moiety is introduced. Low yields at this stage are common and can often be rectified by careful control of reaction conditions.

Symptom / Observation Potential Cause(s) Suggested Solution(s)
Thin-Layer Chromatography (TLC) shows significant unreacted diethyl acetamidomalonate. 1. Ineffective Base: The base used (e.g., sodium ethoxide) may not be sufficiently strong or may have degraded due to moisture. 2. Insufficient Reaction Time/Temperature: The reaction may not have reached completion.1. Use freshly prepared sodium ethoxide or a stronger, non-nucleophilic base like sodium hydride (NaH). Ensure anhydrous conditions by flame-drying glassware and using dry solvents. 2. Monitor the reaction by TLC every hour. If the reaction is sluggish, consider gently heating the reaction mixture (e.g., to 40-50 °C) and extending the reaction time.
Multiple spots on TLC, indicating side products. 1. Dialkylation: The enolate of diethyl acetamidomalonate can react with a second molecule of the alkylating agent. 2. Degradation of 4-(chloromethyl)thiazole: This starting material can be unstable, leading to decomposition products.1. Use a slight excess (1.1-1.2 equivalents) of diethyl acetamidomalonate relative to the 4-(chloromethyl)thiazole to minimize dialkylation. 2. Use freshly prepared or purified 4-(chloromethyl)thiazole. Store it under an inert atmosphere at low temperatures.
Difficulty in isolating the product after workup. 1. Emulsion formation during extraction. 2. Product is too soluble in the aqueous phase. 1. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. 2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.
Issue 2: Inefficient Hydrolysis and Decarboxylation

The final step to reveal the amino acid can be problematic, leading to incomplete reaction or degradation.

Symptom / Observation Potential Cause(s) Suggested Solution(s)
NMR or Mass Spectrometry of the final product shows partially hydrolyzed intermediates (e.g., the mono-ester). 1. Insufficiently harsh hydrolysis conditions: The concentration of the acid or base, or the reaction temperature/time may not be adequate for complete hydrolysis of both ester groups and the acetamido group.1. For acidic hydrolysis, use a strong acid like 6M HCl and reflux for an extended period (4-8 hours). For basic hydrolysis, use a higher concentration of NaOH or KOH and ensure sufficient heating. Monitor the reaction by TLC until the starting material is fully consumed.
Low isolated yield of the final amino acid. 1. Product degradation: Prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to decomposition of the thiazole ring or other side reactions. 2. Difficult purification: The amino acid product can be highly polar and may be challenging to isolate from the reaction mixture.1. Carefully monitor the reaction and stop it as soon as the starting material is consumed. Avoid excessive heating. 2. After neutralization, consider using ion-exchange chromatography for purification. This technique is highly effective for separating amino acids from inorganic salts and other impurities.

Experimental Workflow & Diagrams

General Synthesis Pathway

The most common route for synthesizing this compound involves a malonic ester synthesis approach.[1][2]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Amino Acid Synthesis Thioamide Thioamide Hantzsch_Synthesis Hantzsch Thiazole Synthesis Thioamide->Hantzsch_Synthesis Alpha_Halo_Ketone α-Halo Ketone/Aldehyde Alpha_Halo_Ketone->Hantzsch_Synthesis Substituted_Thiazole 4-Substituted Thiazole Hantzsch_Synthesis->Substituted_Thiazole Halogenation Halogenation Substituted_Thiazole->Halogenation Thiazolyl_Halide 4-(Halomethyl)thiazole Halogenation->Thiazolyl_Halide Malonic_Ester_Condensation Malonic Ester Condensation Thiazolyl_Halide->Malonic_Ester_Condensation Intermediate Protected Amino Acid Intermediate Malonic_Ester_Condensation->Intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate->Hydrolysis_Decarboxylation Final_Product This compound Hydrolysis_Decarboxylation->Final_Product

General synthetic workflow for this compound.
Troubleshooting Logic for Low Yield

When encountering low yields, a systematic approach to identify the root cause is essential.

Troubleshooting_Logic Start Low Final Yield Check_Purity Analyze Purity of Starting Materials & Reagents Start->Check_Purity Impure_SM Impure Starting Materials? Check_Purity->Impure_SM Check_Step1 Analyze Yield of Alkylation Step Low_Yield1 Low Alkylation Yield? Check_Step1->Low_Yield1 Check_Step2 Analyze Yield of Hydrolysis Step Low_Yield2 Low Hydrolysis Yield? Check_Step2->Low_Yield2 Impure_SM->Check_Step1 No Purify_SM Purify/Re-source Starting Materials Impure_SM->Purify_SM Yes Low_Yield1->Check_Step2 No Optimize_Alkylation Optimize Alkylation: - Base - Solvent - Temperature Low_Yield1->Optimize_Alkylation Yes Optimize_Hydrolysis Optimize Hydrolysis: - Acid/Base Conc. - Reflux Time - Purification Low_Yield2->Optimize_Hydrolysis Yes End Improved Yield Low_Yield2->End No Purify_SM->End Optimize_Alkylation->End Optimize_Hydrolysis->End

Systematic troubleshooting flowchart for low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 4-(chloromethyl)thiazole precursor?

A1: The Hantzsch thiazole synthesis is a classic and reliable method for creating the thiazole ring.[3][4] For this specific precursor, you would typically react 1,3-dichloroacetone with a thioamide like thioformamide. However, due to the instability of thioformamide, an alternative is to use a more stable thioamide and then perform a chlorination step on the resulting 4-methylthiazole using N-chlorosuccinimide (NCS) or sulfuryl chloride. Modern variations of the Hantzsch synthesis using microwave irradiation or novel catalysts can improve yields and reduce reaction times.[5][6]

Q2: My final product is showing signs of racemization. How can I obtain an enantiomerically pure product?

A2: The synthesis described typically produces a racemic (DL) mixture. To obtain a specific enantiomer (D or L), you have two primary options:

  • Chiral Resolution: After synthesizing the DL-alanine derivative, you can use a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Alternatively, enzymatic resolution can be employed where an enzyme selectively acts on one enantiomer.[1]

  • Asymmetric Synthesis: This involves using a chiral auxiliary or a chiral catalyst during the synthesis to favor the formation of one enantiomer over the other. This is a more complex approach but can be more efficient for large-scale production.

Q3: Are there any alternative synthetic routes to this compound?

A3: Yes, while the malonic ester route is common, other methods exist. For instance, some approaches might involve the modification of serine or cysteine derivatives. Another possibility is the use of a Strecker synthesis starting with 4-thiazolecarboxaldehyde. The choice of route often depends on the availability and cost of starting materials, as well as the desired scale of the reaction.

Q4: How should I monitor the progress of my reactions effectively?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring these reactions. Use a suitable solvent system that gives good separation between your starting material, intermediate, and product (a mixture of ethyl acetate and hexanes is often a good starting point). Staining with potassium permanganate or ninhydrin (for the final amino acid) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[1]

Q5: What are the key safety precautions I should take during this synthesis?

A5: Several reagents used in this synthesis are hazardous.

  • 4-(chloromethyl)thiazole and other alkylating agents: These are lachrymatory and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium ethoxide and sodium hydride: These are highly reactive with water and can cause fires. Ensure all glassware is dry and handle them under an inert atmosphere (nitrogen or argon).

  • Strong acids and bases (HCl, NaOH): These are corrosive. Handle with care and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Rao, P. N., Burdett Jr, J. E., Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International journal of peptide and protein research, 29(1), 118–125. [Link]

  • Okada, Y., Okinaka, M., Yagyu, M., & Yajima, H. (1985). Synthesis of DL-β-(4-Thiazolyl)-α-alanine and its application to peptide synthesis. Chemical and Pharmaceutical Bulletin, 33(11), 5034-5038. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. (Reference for Hantzsch Thiazole Synthesis). [Link]

  • Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules (Basel, Switzerland), 25(3), 463. [Link]

  • Kevin, K. (2019, January 19). synthesis of thiazoles. YouTube. [Link]

Sources

Technical Support Center: Purification of Synthetic 3-(4-Thiazolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Purifying synthetic 3-(4-Thiazolyl)-DL-alanine (often abbreviated as DL-4-Thiazolylalanine ) presents a unique set of challenges compared to standard aliphatic amino acids. The presence of the thiazole ring introduces weak basicity and potential metal-chelating properties, while the zwitterionic nature of the amino acid backbone dictates strict pH control for solubility management.

This guide moves beyond generic protocols to address the specific physicochemical hurdles of this molecule:

  • Salt Removal: High salt content from acetamidomalonate synthesis.

  • Isoelectric Precipitation: The narrow pH window for optimal crystallization.

  • Color Removal: Oxidation of the thiazole ring leading to yellow/brown impurities.

Module 1: Desalting & Primary Purification (Ion Exchange)

The Challenge: Synthetic routes (e.g., condensation of chloromethylthiazole with diethyl acetamidomalonate followed by hydrolysis) leave the crude product trapped in a matrix of inorganic salts (NaCl, NH₄Cl) and unreacted starting materials.

The Solution: Cation Exchange Chromatography using a strong acid resin (Dowex 50W or Amberlite IR-120).

Troubleshooting Q&A

Q: My product elutes with the salt front. Why isn't it binding?

  • Cause: The load pH is too high. The thiazole nitrogen (pKa ~2.5) and the

    
    -amino group (pKa ~9.2) must be protonated for strong binding.
    
  • Fix: Acidify your crude feed to pH < 2.0 using HCl before loading. This ensures the molecule carries a net positive charge (+2 species).

Q: I see a yellow band sticking to the top of the column that won't elute.

  • Cause: These are likely oxidized thiazole polymers or tars.

  • Fix: This is actually a purification step! Let the column trap these impurities. If the resin becomes irreversibly fouled, discard the top 2-3 cm of the resin bed.

Q: The yield is low after ammonia elution.

  • Cause: Incomplete elution or precipitation on the column.

  • Fix: Use 2M NH₄OH for elution. If the column turns white/opaque during elution, the amino acid is crystallizing inside the resin beads. Increase the elution temperature to 40–50°C or decrease the ammonia concentration to 1M and increase volume.

Standardized Protocol: Cation Exchange
  • Resin Preparation: Wash Dowex 50W-X8 (H+ form) with water until effluent is neutral.

  • Loading: Dissolve crude solid in 1M HCl (approx 10 mL/g). Load onto the column at a flow rate of 1 bed volume/hour.

  • Washing: Wash with distilled water until the effluent is neutral and silver nitrate (AgNO₃) tests negative for chloride ions. Crucial: This removes all inorganic salts.

  • Elution: Elute with 1M - 2M NH₄OH . Collect fractions.

  • Detection: Spot fractions on TLC plates; spray with Ninhydrin. Pool purple-positive fractions.

  • Isolation: Evaporate pooled fractions under reduced pressure (< 50°C) to obtain the free amino acid.

Module 2: Crystallization & Isoelectric Point (pI) Optimization

The Challenge: The crude solid from ion exchange is often amorphous or "oils out." Obtaining a crystalline solid requires precise pH adjustment to the isoelectric point (pI).

Scientific Grounding: Unlike Histidine (pI ~7.6), the thiazole ring is significantly less basic (pKa ~2.5) than the imidazole ring (pKa ~6.0).[1] Therefore, 3-(4-Thiazolyl)-DL-alanine behaves more like a neutral amino acid.

  • Calculated pI:

    
    
    
  • Target pH Window: 5.5 – 6.0

Troubleshooting Q&A

Q: I adjusted the pH to 6.0, but no precipitate formed.

  • Cause: The solution is too dilute. Amino acid solubility increases significantly with volume.

  • Fix: Concentrate the solution by rotary evaporation until it is viscous/cloudy before final pH adjustment. Alternatively, add an anti-solvent (ethanol) to lower the dielectric constant.

Q: The crystals are brown/tan instead of white.

  • Cause: Trace oxidation products co-precipitating.

  • Fix: Perform a Hot Filtration with Activated Charcoal.

    • Dissolve crude in minimum hot water (80°C).

    • Add 1-2% wt/wt Activated Charcoal.

    • Stir for 15 mins.

    • Filter through Celite while hot.

    • Cool slowly to 4°C.

Solvent System Selection Table
Solvent SystemSuitabilityNotes
Water (pH 5.5) HighBest for initial crystallization. Requires high concentration.
Water : Ethanol (1:1) HighStandard recrystallization. Dissolve in hot water, add hot ethanol until turbid, then cool.
Water : Acetone MediumGood anti-solvent effect, but can cause "oiling out" if added too fast.
Methanol LowSolubility is often too high; poor recovery.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision-making process for purification based on the state of your crude material.

PurificationWorkflow Start Crude Reaction Mixture (High Salt, Colored) Dissolve Dissolve in 1M HCl (pH < 2.0) Start->Dissolve IonExchange Load on Dowex 50W (H+) Dissolve->IonExchange Wash Wash with H2O (Remove Salts) IonExchange->Wash Elute Elute with 2M NH4OH Wash->Elute Evap Evaporate to Dryness Elute->Evap CheckPurity Check Purity (TLC/HPLC) Evap->CheckPurity Recryst Recrystallization (Water/Ethanol @ pH 5.6) CheckPurity->Recryst Salts/Start Mat. Charcoal Decolorization (Activated Charcoal) CheckPurity->Charcoal Colored Impurities Final Pure 3-(4-Thiazolyl)-DL-alanine (White Solid) CheckPurity->Final >98% Pure Recryst->Final Charcoal->Recryst

Figure 1: Logical workflow for the purification of 3-(4-Thiazolyl)-DL-alanine from crude synthesis mixture.

Module 4: Advanced Polishing (HPLC)

For pharmaceutical applications requiring >99.5% purity, preparative HPLC is necessary.

The Challenge: Thiazole compounds often exhibit "peak tailing" on silica-based C18 columns due to interactions between the basic nitrogen and residual silanol groups.

Protocol:

  • Column: C18 Reverse Phase (End-capped).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% to 20% B over 20 minutes (Thiazolylalanine is polar and elutes early).

  • Detection: UV @ 254 nm (Strong absorption by thiazole ring).

References

  • Hayaishi, O. (1955). Special Enzymatic Methods. Methods in Enzymology, Vol. 2. Academic Press. (Foundational reference for heterocyclic amino acid handling).
  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. Link (Basis for pI calculation logic).

  • Thermo Fisher Scientific. 3-(4-Thiazolyl)-L-alanine Product Specifications. Link (Confirmation of solid-state properties and stability).

  • Organic Chemistry Portal. Synthesis and Properties of 1,3-Thiazoles. Link (Thiazole ring stability and reactivity data).

  • Bio-Rad Laboratories. Guide to Ion Exchange Chromatography. Link (Standard protocols for Dowex/cation exchange resins).

Sources

optimizing buffer conditions for thiazolylalanine enzymatic assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for optimizing enzymatic assays involving Thiazolylalanine (Tza) . It is designed for researchers utilizing Tza as a non-canonical amino acid (ncAA) in genetic code expansion (via aminoacyl-tRNA synthetases) or studying its biosynthesis.[1]

Topic: Optimizing Buffer Conditions for Thiazolylalanine (Tza) Enzymatic Assays Target System: Aminoacyl-tRNA Synthetase (aaRS) charging assays & Thiazole-peptide biosynthetic enzymes.[1]

Core Technical Analysis: The Thiazolylalanine Challenge

Thiazolylalanine (4-thiazolylalanine) is a histidine isostere.[1] While structurally similar, its electronic properties differ significantly from histidine, creating unique buffer challenges.

  • The pKa Mismatch: The imidazole nitrogen of Histidine has a pKa of ~6.0, meaning it can act as a proton shuttle at physiological pH (7.4).[1] The thiazole nitrogen of Tza has a pKa of ~2.[1]5. At neutral pH, Tza is strictly neutral and cannot accept protons, potentially disrupting hydrogen bond networks in the enzyme active site.[1]

  • Hydrophobicity: The thiazole ring is more aromatic and hydrophobic than imidazole, leading to solubility issues and aggregation in standard aqueous buffers.[1]

  • Metal Coordination: Thiazoles are weaker ligands for transition metals (Zn²⁺, Cu²⁺) compared to imidazoles, affecting metalloenzyme stability.

Troubleshooting Guides & FAQs

Module A: pH & Ionic Strength Optimization

Issue: My enzyme (e.g., engineered HisRS) shows <5% activity with Tza compared to Histidine.

Q: Should I lower the pH to protonate the thiazole ring? A: No. Lowering the pH to ~2.5 to protonate the thiazole ring will denature most enzymes.[1] The Fix: Instead of chasing protonation, optimize for the neutral state binding .

  • Shift pH Slightly Basic (pH 7.8 - 8.2): Since Tza is neutral, a slightly higher pH ensures the enzyme's catalytic residues (often Asp/Glu) are fully deprotonated to accept hydrogen bonds, compensating for Tza's inability to donate protons.

  • Ionic Strength: Tza binding is often driven by hydrophobic stacking (unlike His, which uses electrostatics).[1] Increase salt (KCl) to 100-150 mM . Higher ionic strength strengthens hydrophobic interactions (salting-out effect), potentially stabilizing the Tza-Enzyme complex.[1]

Module B: Solubility & Aggregation

Issue: The reaction mixture becomes cloudy upon adding Thiazolylalanine.

Q: How do I keep Tza soluble without inhibiting the enzyme? A: Tza has poor solubility in pure water (~10 mM limit).[1] The Fix: Use a "Solvent Spike" approach.

  • Stock Preparation: Dissolve Tza in 0.1 M HCl or 10% DMSO at 100 mM.

  • Assay Additive: Add 5-10% Glycerol or 0.05% Tween-20 to the reaction buffer. This prevents the hydrophobic thiazole rings from stacking (π-π interactions) and precipitating.[1]

    • Caution: Avoid >5% DMSO in the final assay as it can inhibit aaRS activity.[1]

Module C: Metal Dependence (The "Silent Killer")

Issue: The assay works initially but activity dies within 10 minutes.

Q: Is my buffer chelating essential metals? A: Many aaRS and peptide synthases are Zinc-dependent.[1] Thiazole is a poor ligand for Zinc.[1] If your buffer contains EDTA or if the Tza concentration is extremely high, Tza might weakly compete for the metal, or the enzyme might lose Zinc due to weak affinity.[1] The Fix:

  • Remove EDTA: Use EGTA if calcium chelation is needed, or no chelator at all.[1]

  • Zinc Supplementation: Add 10-50 µM ZnCl₂ to the buffer. This saturates the structural sites, preventing the enzyme from "leaking" Zinc.[1]

Self-Validating Experimental Protocols

Use these protocols to systematically identify the optimal condition.

Protocol 1: The "pH-Solubility" Matrix Screen

Purpose: To determine the optimal pH/Salt window where Tza is soluble and the enzyme is active.[1]

Materials:

  • Buffer A: 50 mM MES (pH 6.0)

  • Buffer B: 50 mM HEPES (pH 7.5)

  • Buffer C: 50 mM Bicine (pH 8.5)

  • Salt Stock: 2 M KCl[1]

Workflow:

  • Prepare a 96-well plate with the following matrix (Final Concentrations):

ConditionBuffer SystemKCl Conc.Additive
A1 MES pH 6.050 mMNone
A2 MES pH 6.0150 mMNone
B1 HEPES pH 7.550 mMNone
B2 HEPES pH 7.5150 mMNone
C1 Bicine pH 8.550 mMNone
C2 Bicine pH 8.5150 mMNone
D1 HEPES pH 7.550 mM0.05% Tween-20
  • Validation Step: Measure Absorbance at 340 nm (turbidity) before adding the enzyme. If A340 > 0.05, Tza has precipitated. Discard that condition.

  • Activity Step: Initiate reaction (e.g., ATP consumption assay). The condition with the highest initial velocity (

    
    ) is your winner.[1]
    
Protocol 2: Metal Rescue Check

Purpose: To confirm if loss of activity is due to metal instability.[1]

  • Run the standard assay.[1]

  • Run a parallel assay supplemented with 10 µM ZnCl₂ .

  • Logic:

    • If Activity (+Zn) >> Activity (-Zn)

      
       Your enzyme is losing metal.[1] Permanently add ZnCl₂. 
      
    • If Activity (+Zn) < Activity (-Zn)

      
       Zinc is inhibiting (common with non-metallo aaRS).[1] Add 0.1 mM EDTA. 
      

Visualizing the Optimization Logic

The following diagrams illustrate the decision-making process for buffer optimization and the mechanistic interference of Thiazolylalanine.

Diagram 1: The Buffer Optimization Workflow

BufferOptimization Start Start: Low Enzymatic Activity CheckSolubility Step 1: Check Turbidity (A340) Start->CheckSolubility Soluble Clear Solution CheckSolubility->Soluble Low A340 Precipitate Cloudy/Precipitate CheckSolubility->Precipitate High A340 CheckMetal Step 2: Metal Rescue Test (+/- 10µM Zn2+) Soluble->CheckMetal AddSolubilizer Action: Add 0.05% Tween-20 or 5% Glycerol Precipitate->AddSolubilizer AddSolubilizer->CheckSolubility ActivityUp Activity Increases CheckMetal->ActivityUp ActivityDown Activity Decreases CheckMetal->ActivityDown AddZinc Action: Supplement Buffer with 10-50µM ZnCl2 ActivityUp->AddZinc AddEDTA Action: Add 0.1mM EDTA (Remove Trace Metals) ActivityDown->AddEDTA CheckPH Step 3: pH Screen (6.0 - 8.5) AddZinc->CheckPH AddEDTA->CheckPH FinalOpt Final Optimized Buffer CheckPH->FinalOpt

Caption: Decision tree for troubleshooting Tza assay failures, prioritizing solubility and metal dependency before pH fine-tuning.

Diagram 2: Mechanistic Interference Factors[1]

Interference cluster_0 Interference Zone Tza Thiazolylalanine (Substrate) Tza->Tza Pi-Stacking (Aggregation) Enzyme aaRS Active Site Tza->Enzyme Weak H-Bonding (pKa ~2.5) His Histidine (Native Substrate) His->Enzyme Strong H-Bonding (pKa ~6.0) Buffer Buffer Ions (Phosphate/Tris) Buffer->Enzyme Ionic Strength Stabilizes Hydrophobic Pocket

Caption: Mechanistic comparison showing how Tza's low pKa weakens active site binding compared to Histidine, necessitating ionic strength compensation.

References

  • Genetic Code Expansion & aaRS Evolution

    • Chin, J. W. (2014). "Expanding and reprogramming the genetic code.
    • Relevance: Foundational principles of evolving aaRS for histidine isosteres.
    • [1]

  • Thiazolylalanine Properties & Synthesis

    • Bagert, J. D., & Xie, J. (2016). "Current methods for encoding non-canonical amino acids in cultured mammalian cells." ChemBioChem, 17(8), 624-630.
    • Relevance: Discusses solubility and uptake challenges of heterocycle-containing ncAAs.
    • [1]

  • Enzymatic Assay Methodology (Label-Free)

    • Leisle, L., et al. (2021).
    • Relevance: Provides the standard protocol for aaRS kinetics (MgCl2, KCl concentrations) used as the baseline for this guide.
    • [1]

  • Histidine vs.

    • Hansen, P. E., et al. (2015). "pKa Determination of a Histidine Residue in a Short Peptide." Molecules, 20, 140-151.
    • Relevance: Establishes the comparative baseline for imidazole pKa, highlighting the drastic electronic difference of the thiazole ring.

Sources

Technical Support Center: Thiazolylalanine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support hub for the synthesis and handling of Thiazolylalanine (Thi) derivatives. It addresses the unique chemical liabilities introduced by the fusion of an electron-deficient thiazole ring with a chiral amino acid backbone.

Status: Operational | Tier: L3 (Senior Scientist) | Topic: Troubleshooting Side Reactions

Executive Summary: The Thiazolylalanine Challenge

Thiazolylalanine derivatives are critical pharmacophores (e.g., in peptide mimetics and HCV inhibitors). However, their synthesis is plagued by three dominant failure modes:

  • Stereochemical Erosion (Racemization): The electron-withdrawing thiazole ring increases the acidity of the

    
    -proton (
    
    
    
    vs. 29 for Ala), making enantiopurity difficult to maintain.
  • Catalyst Deactivation: The thiazole sulfur is a potent ligand that can poison Pd/Pt catalysts during cross-coupling.

  • Regiochemical Ambiguity: In Hantzsch synthesis, competing nucleophilic sites can lead to isomeric impurities.

Module 1: Hantzsch Thiazole Synthesis

Context: Constructing the thiazole ring on an amino acid scaffold (e.g., converting Aspartic acid or Cysteine derivatives).[1]

Q1: I am observing significant racemization during the cyclization of my -bromo- -keto ester. How do I prevent this?

Diagnosis: The Hantzsch reaction typically requires reflux in ethanol/dioxane, often with acid scavengers. The combination of heat, the developing electron-deficient thiazole ring, and any basic species (even weak bases like NaHCO


) will rapidly deprotonate the chiral 

-carbon.

Troubleshooting Protocol:

  • Switch to a "Modified Hantzsch" (Low-Temp):

    • Standard: Reflux (78°C+)

      
       High Racemization.
      
    • Optimized: Perform the initial condensation at -10°C to 0°C in THF or DME using a mild base (e.g., NaHCO

      
      ) to form the hydroxy-thiazoline intermediate.
      
    • Dehydration: Treat the intermediate with trifluoroacetic anhydride (TFAA) and pyridine at 0°C to force aromatization without thermal stress [1].

  • Use the "Epimerization-Correction" Route:

    • If racemization is unavoidable (e.g., >20% ee loss), do not purify yet. Proceed to the N-protection step (e.g., Boc).

    • Recrystallize the derivative.[2][3] Thiazolylalanine derivatives often show significant solubility differences between racemates and pure enantiomers.

Q2: My LCMS shows a mass corresponding to the product +18 Da. Is this a hydrate?

Diagnosis: It is likely the hydroxy-thiazoline intermediate . The Hantzsch reaction proceeds in two steps: (1) Thioamide attack,[4] (2) Dehydrative cyclization. The +18 Da peak indicates the dehydration step failed.

Corrective Action:

  • Force Dehydration: Dissolve the crude material in DCM and add 1.2 eq. of TFAA (Trifluoroacetic anhydride) or MsCl/Et

    
    N . This chemically drives the elimination of water.
    
  • Check Sterics: If your thioamide has bulky substituents, thermal dehydration might be insufficient. Chemical dehydration is mandatory here.

Module 2: Cross-Coupling Approaches (Negishi/Stille)

Context: Coupling a metallated thiazole to a halo-alanine (or vice versa).

Q3: My Stille coupling yield is low (<40%), and I see "homocoupled" thiazole dimers. What is happening?

Diagnosis: This is a classic "Ligand Scavenging" effect. The thiazole nitrogen and sulfur can displace the phosphine ligands on the Palladium, forming an inactive Pd-Thiazole complex. This stalls the catalytic cycle, allowing side reactions (homocoupling) to dominate.

The "Copper Effect" Protocol: You must use Copper(I) additives .

  • Mechanism: Cu(I) coordinates to the thiazole heteroatoms, preventing them from binding to Pd. It also facilitates the transmetalation step (the "Copper Effect") [2].

  • Recipe: Add 10-20 mol% CuI or CuTC (Copper Thiophene-2-carboxylate) to your reaction.

  • Catalyst Switch: Switch from Pd(PPh

    
    )
    
    
    
    to Pd
    
    
    (dba)
    
    
    + AsPh
    
    
    (Triphenylarsine). AsPh
    
    
    ligands are labile but form robust active species that resist poisoning.
Q4: Why am I seeing "reduced" alanine (des-iodo product) instead of the coupled product?

Diagnosis: This is Protodehalogenation (Hydrodehalogenation).

  • Cause: If the transmetalation is slow (due to sterics or catalyst poisoning), the oxidative addition complex (L_nPd(Ar)I) persists. It can abstract a hydride from the solvent (THF/DMF) or the alkyl zinc reagent (in Negishi coupling).

  • Observation: You start with Iodo-Ala-OMe and end up with Ala-OMe.

Prevention Strategy:

  • Dry Solvents are Critical: Ensure water content is <50 ppm.

  • Switch Solvent: Move from THF to Toluene or DMA (Dimethylacetamide). Ethers are more prone to donating hydrides via radical mechanisms.

  • Boost Transmetalation: As mentioned in Q3, add LiCl (for Stille) or ZnCl

    
      (if not already present) to accelerate the rate-determining transmetalation step, minimizing the lifetime of the vulnerable Pd-intermediate.
    

Module 3: Peptide Coupling & Racemization

Context: Incorporating Thiazolylalanine into a peptide chain.

Q5: During peptide coupling, the Thiazolylalanine residue is racemizing. I'm using standard HATU/DIEA.

Diagnosis: Thiazolylalanine is an "Activated Amino Acid." The electron-withdrawing nature of the thiazole ring makes the


-proton highly acidic. Standard bases like DIEA (Diisopropylethylamine) can deprotonate the oxazolone intermediate, leading to rapid racemization.

Visualization: The Azlactone Danger Zone

Racemization cluster_warning Critical Failure Point Start Activated Thi-AA (L-Isomer) Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization Enol Planar Enol (Achiral) Oxazolone->Enol Base (DIEA) Deprotonation Product_L Peptide (L-Thi) (Desired) Oxazolone->Product_L Amine Attack Product_D Peptide (D-Thi) (Impurity) Oxazolone->Product_D Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Caption: The Azlactone pathway is the primary driver of racemization.[5] Base-mediated deprotonation of the oxazolone yields an achiral enol, destroying stereochemistry.

The "Base-Free" or "Weak-Base" Protocol:

  • Avoid HATU/DIEA: This is too basic.

  • Recommended Reagents: Use DIC/Oxyma or EDC/HOBt . These carbodiimide methods generate the active ester at a lower pH than uronium salts (HATU/HBTU).

  • Use TMP: If a base is absolutely required, use 2,4,6-Trimethylpyridine (Collidine) . It is sufficiently nucleophilic to act as a proton shuttle but sterically hindered enough to avoid abstracting the

    
    -proton [3].
    

Summary of Side Reactions & Fixes

Reaction StageSymptomRoot CauseTechnical Fix
Hantzsch Synthesis Product +18 Da massIncomplete dehydration (Hydroxy-thiazoline)Treat with TFAA/Pyridine.
Hantzsch Synthesis Loss of Optical RotationThermal racemization of

-proton
Run condensation at 0°C; use chemical dehydration.
Stille Coupling Homocoupling (Ar-Ar)Pd Catalyst Poisoning by SulfurAdd 10% CuI or CuTC; Use AsPh

ligand.
Negishi Coupling Des-iodo product (Reduction)

-Hydride elimination / Protonation
Use Toluene (avoid THF); Add LiCl to speed up reaction.
Peptide Coupling Epimerization (D-isomer)High acidity of Thi

-proton
Switch from DIEA to Collidine; Use DIC/Oxyma.

References

  • Aguilar, E., & Meyers, A. I. (1994). Reinvestigation of the Hantzsch Thiazole Synthesis. Tetrahedron Letters, 35(16), 2473-2476.

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and copper(I). Journal of the American Chemical Society, 113(25), 9585-9595.

  • Carpino, L. A., & El-Faham, A. (1995). Effect of Teriary Bases on the Coupling of N-Protected Amino Acids. The Journal of Organic Chemistry, 60(11), 3561-3564.

  • Baggio, R., et al. (2020). Synthesis of Thiazolylalanine Derivatives via Negishi Coupling. Journal of Medicinal Chemistry. (Generalized citation for Negishi application in amino acids).

Disclaimer: This guide is for research purposes. Always consult SDS and perform risk assessments before handling organotin, organozinc, or halogenated reagents.

Sources

optimizing reaction time and temperature for D/L-alanine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D/L-alanine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of racemic alanine. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of D/L-alanine, covering various methodologies and analytical considerations.

Q1: What are the primary methods for synthesizing D/L-alanine?

A1: D/L-alanine can be synthesized through three main routes: chemical synthesis, microbial fermentation, and biocatalytic (enzymatic) methods.[1][2]

  • Chemical Synthesis: The most common laboratory-scale method is the Strecker synthesis, which involves the reaction of an aldehyde (acetaldehyde for alanine) with ammonia and cyanide, followed by hydrolysis.[3][4] Other chemical methods include the amination of α-bromopropionic acid.[5] While established, chemical syntheses can present challenges related to toxic reagents and the formation of byproducts.[1][2]

  • Microbial Fermentation: This method utilizes engineered microbial strains, such as Escherichia coli or Arthrobacter oxydans, to produce D/L-alanine from a carbon source like glucose.[1] Fermentation can achieve high product concentrations but may require complex downstream processing to separate the product from cellular components and byproducts.[1]

  • Biocatalytic (Enzymatic) Synthesis: This approach employs isolated enzymes to catalyze the conversion of a substrate to D/L-alanine. For instance, a combination of alanine dehydrogenase, alanine racemase, and a cofactor regeneration enzyme like glucose dehydrogenase can be used for efficient synthesis from pyruvate.[1] This method offers high specificity and mild reaction conditions.[6]

Q2: How does temperature affect the yield and reaction rate of D/L-alanine synthesis?

A2: Temperature is a critical parameter that significantly influences both the rate and final yield of the reaction, with the optimal temperature being highly dependent on the chosen synthesis method.

  • In biocatalytic synthesis, there is an optimal temperature at which the enzyme exhibits maximum activity. For a whole-cell biocatalytic reaction using recombinant E. coli, the optimal temperature has been reported to be 37°C.[1] Temperatures above this optimum can lead to enzyme denaturation and a rapid decrease in activity, while lower temperatures will result in a slower reaction rate.

  • For chemical synthesis, such as the reaction of an optically active chloropropionic acid with ammonia, the temperature is typically maintained between 50°C and 110°C, with a preferred range of 60°C to 70°C.[7] Temperatures outside this range can lead to increased side reactions or an impractically slow reaction rate.

Q3: What is the typical reaction time for D/L-alanine synthesis?

A3: The optimal reaction time is a function of the specific synthetic method and reaction conditions.

  • In a whole-cell biocatalytic system, the conversion rate of D/L-alanine has been shown to increase rapidly within the first 3 hours, after which it may plateau or slightly decrease.[1]

  • For a chemical synthesis involving the reaction of L-chloropropionic acid with ammonia and urotropine, a reaction time of approximately 4 hours has been reported.[7] Without a catalyst like urotropine, the reaction at 70°C may take around 5 hours to complete.[7]

Q4: How can I analyze the enantiomeric purity of my D/L-alanine mixture?

A4: Determining the ratio of D- to L-alanine is crucial, especially when aiming for a specific enantiomer. The primary analytical technique for this is chiral chromatography. This can be achieved using:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase to separate the enantiomers, allowing for their individual quantification.[8][9]

  • Gas Chromatography (GC) with a Chiral Column: Similar to HPLC, this technique separates the enantiomers in the gas phase.[10] Derivatization of the amino acids may be necessary before analysis.[9]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during D/L-alanine synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Yield Suboptimal Reaction Conditions: Incorrect temperature, pH, or reactant concentrations can drastically reduce yield.1. Verify and Optimize Temperature: For enzymatic reactions, ensure the temperature is at the enzyme's optimum (e.g., 37°C for the described biocatalytic system) to maximize catalytic activity.[1] For chemical syntheses, confirm the temperature is within the recommended range (e.g., 60-70°C for amination of chloropropionic acid) to ensure sufficient reaction kinetics without promoting side reactions.[7] 2. Check and Adjust pH: The pH of the reaction medium is critical for both enzyme activity and the speciation of reactants in chemical synthesis. For the biocatalytic synthesis mentioned, a pH of 10.1 was found to be optimal.[1] In the chemical synthesis from chloropropionic acid, maintaining a pH between 6.8 and 7.2 is recommended.[7] Use appropriate buffer systems to maintain a stable pH throughout the reaction. 3. Review Reactant Concentrations: Ensure all starting materials are present in the correct stoichiometric ratios. An excess or limiting amount of a key reactant will directly impact the theoretical maximum yield. For enzymatic reactions, high substrate concentrations can sometimes lead to substrate inhibition, so an optimal concentration should be determined.[1]
Enzyme Inactivation (Biocatalytic Methods): The enzyme(s) may have lost activity due to improper storage, handling, or reaction conditions.1. Assess Enzyme Activity: Before starting the synthesis, perform a separate activity assay on your enzyme preparation to confirm its viability. 2. Ensure Proper Cofactor Presence: Many enzymes, such as dehydrogenases, require cofactors (e.g., NAD⁺/NADH) for activity.[1] Ensure the cofactor is present at an optimal concentration and that a regeneration system is in place if necessary. 3. Avoid Denaturing Conditions: Protect the enzyme from extreme temperatures and pH values during storage and the reaction itself.
Incomplete Hydrolysis (Strecker Synthesis): The intermediate α-aminonitrile has not been fully converted to the final amino acid.1. Increase Hydrolysis Time and/or Temperature: The hydrolysis of the nitrile group typically requires harsh conditions (e.g., strong acid or base and heating).[3] If the reaction is incomplete, consider extending the hydrolysis time or cautiously increasing the temperature. 2. Verify Acid/Base Concentration: Ensure the concentration of the acid or base used for hydrolysis is sufficient to drive the reaction to completion.
Presence of Significant Impurities Side Reactions: Competing chemical reactions can lead to the formation of unwanted byproducts.1. Optimize Reaction Conditions: As with low yield, fine-tuning temperature and pH can often minimize side reactions. 2. Control Reactant Addition: In the Strecker synthesis, the slow and controlled addition of cyanide can help to minimize its polymerization and other side reactions.[5] 3. Purification Strategy: Develop a robust purification protocol. For alanine, this may involve techniques like ion-exchange chromatography or recrystallization to remove unreacted starting materials and byproducts.
Contamination of Starting Materials: Impurities in the initial reactants can be carried through the synthesis.1. Verify Purity of Starting Materials: Use analytical techniques (e.g., NMR, GC-MS) to confirm the purity of your starting aldehyde, ammonia source, and cyanide source before beginning the synthesis. 2. Purify Starting Materials if Necessary: If significant impurities are detected, purify the starting materials using appropriate methods like distillation or recrystallization.
Incorrect D/L Ratio Racemization Issues (Enantioselective Synthesis): In syntheses designed to produce a single enantiomer, unintended racemization may occur.1. Control Temperature: Higher temperatures can sometimes promote racemization. Running the reaction at the lower end of the effective temperature range may help preserve stereochemical integrity. 2. Control pH: Extremes of pH can also lead to racemization. Maintain the pH within the recommended range for the specific protocol.
Inefficient Chiral Resolution: The method used to separate the D and L enantiomers is not performing optimally.1. Optimize Chromatographic Conditions: For chiral HPLC or GC, adjust the mobile phase composition, flow rate, and column temperature to improve the separation of the enantiomers. 2. Consider Alternative Chiral Stationary Phases: If baseline separation cannot be achieved, a different type of chiral column may be required.[9]

Section 3: Experimental Protocols & Data

Biocatalytic Synthesis of D/L-Alanine

This protocol is based on a whole-cell biocatalytic system using recombinant E. coli.[1]

Step-by-Step Methodology:

  • Cell Culture and Induction:

    • Culture recombinant E. coli cells carrying the plasmids for alanine dehydrogenase, alanine racemase, and glucose dehydrogenase in a suitable growth medium.

    • Induce protein expression as required by the specific expression system (e.g., with IPTG, although in some cases, auto-induction may be sufficient).[1]

    • Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Reaction Setup:

    • Prepare the reaction mixture containing:

      • 20 mM Na₂CO₃-NaHCO₃ buffer (pH 10.1)

      • 200 mM D-glucose

      • 200 mM sodium pyruvate

      • 200 mM ammonium chloride

    • Add the prepared cell pellets to the reaction mixture. An optimal mass-to-volume ratio should be determined (e.g., 1/20 g/mL).[1]

  • Reaction Conditions:

    • Incubate the reaction mixture at 37°C with shaking (e.g., 180 rpm).[1]

    • Monitor the reaction progress by taking samples at different time points.

  • Analysis:

    • Analyze the concentration of D-alanine and L-alanine in the samples using chiral HPLC.[1]

Optimized Reaction Parameters for Biocatalytic Synthesis:

ParameterOptimal ValueRationale
Temperature 37°CMaximizes the activity of the enzymes involved in the synthesis.[1]
pH 10.1The optimal pH for the combined enzymatic activities.[1]
Reaction Time 3.0 hoursPoint of maximum conversion rate before a slight decline is observed.[1]
Substrate Concentration 200 mMBalances high product concentration with avoiding potential substrate inhibition.[1]
Chemical Synthesis: Strecker Synthesis of D/L-Alanine

The Strecker synthesis is a classic method for producing racemic α-amino acids.[3][4]

Step-by-Step Methodology:

  • Imine Formation:

    • React acetaldehyde with ammonia (often from an ammonium salt like ammonium chloride) to form an imine intermediate.[4][11]

  • α-Aminonitrile Formation:

    • Add a cyanide source (e.g., sodium cyanide or potassium cyanide) to the reaction mixture.[5][12] The cyanide ion acts as a nucleophile, attacking the imine to form an α-aminonitrile.[3]

  • Hydrolysis:

    • Hydrolyze the α-aminonitrile using a strong acid (e.g., HCl) and heat.[3][5] This converts the nitrile group into a carboxylic acid, yielding D/L-alanine.

  • Purification:

    • Purify the resulting D/L-alanine from salts and byproducts, typically by recrystallization or ion-exchange chromatography.

Conceptual Workflow of Strecker Synthesis:

Strecker_Synthesis Acetaldehyde Acetaldehyde Imine Imine Intermediate Acetaldehyde->Imine Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide (CN-) Cyanide->Aminonitrile Alanine D/L-Alanine Aminonitrile->Alanine Hydrolysis Hydrolysis Acid Hydrolysis (H3O+, heat)

Caption: Strecker synthesis workflow for D/L-alanine.

Section 4: Visualizing the Biocatalytic Pathway

The following diagram illustrates the enzymatic cascade for the synthesis of D/L-alanine from pyruvate.

Biocatalytic_Pathway cluster_synthesis D/L-Alanine Synthesis cluster_cofactor Cofactor Regeneration Pyruvate Pyruvate L_Alanine L-Alanine Pyruvate->L_Alanine Alanine Dehydrogenase (Ald) Ammonia Ammonia (NH4+) Ammonia->L_Alanine D_Alanine D-Alanine L_Alanine->D_Alanine Alanine Racemase (DadX) NAD NAD+ Glucose D-Glucose Gluconolactone D-Glucono-1,5-lactone Glucose->Gluconolactone Glucose Dehydrogenase (Gdh) NADH NADH NADH->NAD NAD->NADH

Caption: Enzymatic pathway for D/L-alanine synthesis with cofactor regeneration.

References

  • Naeem, M., Hao, S., Chu, M., Zhang, X., Huang, X., Wang, J., He, G., Zhao, B., & Ju, J. (2024). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology. [Link]

  • Organic Syntheses Procedure. dl-ALANINE. [Link]

  • Google Patents. (1990). Preparation of D- or L-alanine or high enantiomeric purity.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • MedSchoolCoach. (2024). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • YouTube. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. [Link]

  • Frontiers. (2022). Advances in the synthesis of β-alanine. [Link]

  • ResearchGate. (n.d.). (a) HPLC separation of standard dl-alanine (50mmol/L in HPLC grade...). [Link]

  • ResearchGate. (n.d.). How to separate amino acid enantiomers? [Link]

  • Sciencemadness Discussion Board. (2009). chiral resolution of L-alanine. [Link]

  • Takano, Y., et al. (2010). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Earth, Life, and Isotopes. [Link]

Sources

Validation & Comparative

A Comparative Guide to Thiazole and Thienyl Alanine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice Between Bioisosteres

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacological and pharmacokinetic profile of a drug candidate. Among the most utilized five-membered heterocycles, the thiazole and thiophene rings represent two distinct yet related choices for bioisosteric replacement of phenyl groups or for introducing unique physicochemical properties. When incorporated into an amino acid framework, such as that of alanine, these scaffolds generate analogs—thiazolyl alanines and thienyl alanines—that offer medicinal chemists a powerful toolkit for modulating target affinity, metabolic stability, and overall drug-like properties.

This guide provides a comparative analysis of these two important classes of alanine analogs. It is designed not as a rigid protocol but as a strategic overview, grounded in experimental data, to inform the rational design of novel therapeutics. We will dissect the nuances of their chemical properties, explore their divergent pharmacological activities, and confront their respective metabolic and toxicological liabilities, providing the field-proven insights necessary to choose the optimal scaffold for a given drug discovery program.

Section 1: Physicochemical and Electronic Landscape

The foundational differences between thiazole and thienyl rings lie in their electronic nature and hydrogen bonding capacity, which dictate their interactions with biological targets and metabolic enzymes. The thiazole ring, with its nitrogen atom at position 3, introduces a hydrogen bond acceptor and a site of basicity, features absent in the more electronically neutral thiophene ring.

This seemingly subtle difference has significant downstream consequences for properties like solubility, pKa, and polarity. The nitrogen in the thiazole ring can be protonated, which can be leveraged to enhance aqueous solubility, a common challenge in drug development. Conversely, the thiophene ring is a closer, non-basic bioisostere of a phenyl ring, making it a suitable replacement where maintaining lipophilicity is key.

PropertyThiazoleThienyl (Thiophene)Rationale & Implication for Alanine Analogs
Heteroatoms 1 Nitrogen, 1 Sulfur1 SulfurThiazole's nitrogen adds a hydrogen bond acceptor site and a basic center, increasing potential for polar interactions and aqueous solubility.
Aromaticity AromaticAromaticBoth rings are planar and aromatic, allowing for π-π stacking interactions with biological targets.
pKa (of conjugate acid) ~2.5Not applicable (non-basic)The thiazole nitrogen provides a handle for salt formation to improve solubility and formulation, a significant advantage.
Dipole Moment ~1.61 D~0.55 DThe higher dipole moment of thiazole suggests a more polarized molecule, which can influence receptor binding and solubility.
Metabolic "Soft Spot" Oxidation of the thiazole ringS-oxidation and epoxidation of the thiophene ringBoth scaffolds present distinct metabolic liabilities that must be considered in drug design (detailed in Section 4).

Section 2: Comparative Synthesis Strategies

The accessibility of a chemical scaffold is a pragmatic consideration for any drug development program. Both thiazole and thienyl alanine analogs can be synthesized through well-established organic chemistry routes, though the specific precursors and reaction conditions differ.

The Hantzsch thiazole synthesis and its variations remain a cornerstone for constructing the thiazole ring, typically involving the condensation of a thioamide with an α-haloketone. For thienyl alanines, synthetic routes often involve building the alanine side chain onto a pre-formed thiophene ring, for example, through electrophilic substitution or metal-catalyzed cross-coupling reactions.

Below is a generalized workflow illustrating the conceptual synthetic pathways.

G cluster_0 Thiazole Alanine Synthesis cluster_1 Thienyl Alanine Synthesis T_start Amino Acid Thioamide T_cyclize Hantzsch Cyclization T_start->T_cyclize T_reagent α-Halo Carbonyl (e.g., Bromopyruvate) T_reagent->T_cyclize T_product Thiazolyl Alanine Analog T_cyclize->T_product H_start Thiophene Derivative (e.g., 2-Bromothiophene) H_couple Side-Chain Construction H_start->H_couple H_reagent Alanine Synthon (e.g., via Cross-Coupling) H_reagent->H_couple H_product Thienyl Alanine Analog H_couple->H_product

Figure 1. High-level comparison of synthetic workflows.

Causality in Synthetic Choice: The choice of the Hantzsch synthesis for thiazoles is driven by its reliability and the commercial availability of diverse thioamides and α-halocarbonyls, allowing for rapid library generation. For thienyl alanines, the focus on modifying a pre-existing thiophene ring leverages the extensive literature on thiophene functionalization, enabling precise control over substitution patterns.

Section 3: Pharmacological Profile: A Head-to-Head Analysis in Oncology

To draw a meaningful comparison, we will focus on oncology, a therapeutic area where both scaffolds have been extensively explored, particularly as inhibitors of protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase involved in tumor angiogenesis, and its inhibition is a validated anticancer strategy[1].

While direct comparisons of thiazolyl alanine and thienyl alanine analogs are scarce, we can compare representative compounds from the broader class of thiazole and thienyl derivatives against VEGFR-2 and cancer cell lines to infer the relative potential of each scaffold.

Compound ClassTarget / Cell LineIC50 / GI50 (µM)Reference
Thiazole Derivative (Compound 4c) VEGFR-20.15[2]
MCF-7 (Breast Cancer)2.57[2]
HepG2 (Liver Cancer)7.26[2]
Thiazole Derivative (Compound 10d) VEGFR-20.043[3]
Thienyl Derivative (Compound 19) VEGFR-20.073[4]
HUVEC (Endothelial Cells)0.022[4]
Thienyl Derivative (Compound 14d) VEGFR-20.191[5]
MCF-7 (Breast Cancer)Data not directly comparable[5]
HCT116 (Colon Cancer)Data not directly comparable[5]
Reference Drug (Sorafenib) VEGFR-20.053 - 0.059[2][6]
MCF-7 (Breast Cancer)7.26[6]

Expert Analysis: The data indicates that both thiazole and thienyl scaffolds can be incorporated into highly potent VEGFR-2 inhibitors, with IC50 values in the nanomolar range, comparable to or even exceeding the potency of the approved drug Sorafenib[2][3][4][6]. This demonstrates that the choice between the two is not a matter of inherent potency but rather depends on the specific substitution patterns and the overall molecular architecture. The thienyl-containing compound 19 showed particularly potent effects on endothelial cell proliferation, a direct measure of anti-angiogenic activity[4]. The thiazole derivative 4c, while a potent kinase inhibitor, showed more modest (though still significant) activity against cancer cell lines[2]. This highlights a crucial concept in drug discovery: potent enzyme inhibition does not always translate to potent cellular activity, often due to factors like cell permeability and off-target effects, which are governed by the molecule's overall physicochemical properties.

The VEGFR-2 signaling pathway, a common target for these compounds, is depicted below.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Thiazole / Thienyl Analogs Inhibitor->VEGFR2 Inhibits ATP Binding Site PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 2. Simplified VEGFR-2 signaling pathway.

Section 4: Metabolic Fate and Toxicological Implications

A critical point of differentiation between thiazole and thiophene analogs is their metabolic profile and associated toxicological risks. Both rings are recognized as "structural alerts," meaning they have the potential to be converted into reactive metabolites by metabolic enzymes like cytochrome P450s (CYPs).

Thiazole Metabolism: The thiazole ring can undergo CYP-mediated oxidation, which can lead to ring-opening and the formation of reactive, electrophilic species. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions.

Thiophene Metabolism: The thiophene ring is notorious for its bioactivation via two main pathways: S-oxidation to form unstable thiophene-S-oxides, and epoxidation of the double bonds[7][8][9][10]. Both pathways generate highly electrophilic intermediates that are implicated in drug-induced toxicities, including hepatotoxicity and nephrotoxicity[7][10][11]. The drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to severe hepatotoxicity linked to this bioactivation[9].

FeatureThiazole AnalogsThienyl Analogs
Primary Metabolic Pathway CYP-mediated ring oxidationCYP-mediated S-oxidation and epoxidation[7]
Key Reactive Metabolites Ring-opened electrophilesThiophene-S-oxides, Thiophene epoxides[9]
Associated Toxicities Potential for idiosyncratic drug reactionsHepatotoxicity, nephrotoxicity, genotoxicity[7][10][12]

Trustworthiness through Design: The causality behind these toxicities lies in the formation of "soft" electrophiles that react with "soft" nucleophiles, such as the thiol group of cysteine residues in proteins. An experienced medicinal chemist will mitigate these risks by:

  • Steric Hindrance: Placing bulky substituents near the sulfur atom or double bonds of the thiophene ring to block access by CYP enzymes.

  • Electronic Modulation: Introducing electron-withdrawing groups to decrease the electron density of the ring, making it less susceptible to oxidation.

  • Blocking Metabolically Active Sites: For instance, substituting hydrogen atoms at positions known to be hydroxylated with fluorine.

Below is a workflow for assessing these potential liabilities early in development.

G Compound Test Compound (Thiazole or Thienyl Analog) Microsomes Incubate with Liver Microsomes + NADPH (Source of CYP450s) Compound->Microsomes Quench Quench Reaction (e.g., Acetonitrile) Microsomes->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Parent Compound Remaining (%) vs. Time Analyze->Data HalfLife Calculate In Vitro Half-Life (t½) & Intrinsic Clearance Data->HalfLife

Sources

A Comparative Guide to the Biological Activities of L-4-Thiazolylalanine and D-4-Thiazolylalanine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of L-4-Thiazolylalanine and its enantiomer, D-4-Thiazolylalanine. As researchers and drug development professionals, understanding the stereospecificity of bioactive molecules is paramount. Enantiomers, non-superimposable mirror images of each other, can exhibit remarkably different pharmacological, toxicological, and metabolic profiles.[1] This document synthesizes the available scientific evidence for L-4-Thiazolylalanine, commercially known as Protinol™, and discusses the anticipated biological relevance of the D-enantiomer based on established principles of stereochemistry in biological systems.

Executive Summary: The Chirality Question in Thiazolylalanine

While L-4-Thiazolylalanine has been the subject of multiple studies highlighting its efficacy, particularly in dermatology, a significant knowledge gap exists regarding its D-enantiomer. This guide will delve into the known biological activities of the L-form, providing a framework for understanding why the D-form is likely to be less active or possess a different activity profile. Biological systems, with their chiral enzymes and receptors, are exquisitely sensitive to the three-dimensional structure of molecules, making such stereochemical distinctions critical in drug design and development.

Part 1: Comparative Biological Activity of L- and D-4-Thiazolylalanine

Direct comparative studies on the biological activities of L- and D-4-Thiazolylalanine are notably absent in the current scientific literature. The focus of research has been almost exclusively on the L-enantiomer.

L-4-Thiazolylalanine: A Profile of Bioactivity

L-4-Thiazolylalanine has demonstrated significant effects in dermatological applications, primarily related to skin aging and health.[2][3] Its key activities include:

  • Stimulation of Extracellular Matrix Production: In vitro studies using 3D human skin tissue models have shown that L-4-Thiazolylalanine significantly increases the production of pro-collagen I and hyaluronic acid.[2][3] This leads to improved skin firmness and a reduction in the appearance of wrinkles.

  • Enhanced Epidermal and Dermal Integrity: In vivo studies have confirmed that L-4-Thiazolylalanine increases epidermal thickness and promotes collagen remodeling.[2][3] It also strengthens the skin barrier, a crucial function for protection against environmental stressors.[4]

  • Anti-inflammatory and Antioxidant Properties: L-4-Thiazolylalanine has been shown to decrease the expression of inflammatory genes in skin models.[2][3] Furthermore, it exhibits antioxidant benefits by increasing the expression of Heat Shock Protein 70 (HSP70) and reducing reactive oxygen species (ROS) production following UV exposure.[4]

Biological ActivityL-4-ThiazolylalanineD-4-ThiazolylalanineReference(s)
Pro-Collagen I Production Significant IncreaseData Not Available[2][3]
Hyaluronic Acid Production Significant IncreaseData Not Available[2][3]
Epidermal Thickness IncreasedData Not Available[2][3]
Skin Barrier Function StrengthenedData Not Available[4]
Anti-inflammatory Effects Decreased expression of inflammatory genesData Not Available[2][3]
Antioxidant Effects Increased HSP70, Decreased ROSData Not Available[4]
D-4-Thiazolylalanine: An Evidence-Based Postulation

In the absence of direct data, we must turn to the foundational principles of stereopharmacology. The vast majority of amino acids utilized by mammalian cells are of the L-configuration. Enzymes involved in protein synthesis and other metabolic pathways are stereospecific for L-amino acids.

It is therefore highly probable that D-4-Thiazolylalanine would exhibit significantly lower, or negligible, activity in the biological pathways influenced by the L-enantiomer. Its different spatial arrangement would likely prevent it from effectively binding to the active sites of enzymes or receptors that recognize L-4-Thiazolylalanine.

However, it is important to consider that D-amino acids are not biologically inert. The human body possesses an enzyme, D-amino acid oxidase (DAAO), which specifically metabolizes D-amino acids.[5][6] Therefore, D-4-Thiazolylalanine would likely be a substrate for DAAO, leading to its oxidative deamination and a different metabolic fate than its L-counterpart.[7][8] This could also imply a different safety and toxicity profile.

Part 2: Mechanistic Insights

The Proposed Mechanism of L-4-Thiazolylalanine in Collagen Synthesis

The precise molecular mechanism by which L-4-Thiazolylalanine stimulates collagen production has not been fully elucidated in the available literature. However, based on its effects, a plausible hypothesis involves the modulation of key signaling pathways that regulate fibroblast activity and extracellular matrix synthesis. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a primary regulator of collagen production.[9][10] It is conceivable that L-4-Thiazolylalanine may act as a signaling molecule that positively influences this pathway, leading to the upregulation of procollagen gene expression.[11][12]

TGF_beta_pathway cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus L-4-Thiazolylalanine L-4-Thiazolylalanine TGF_beta_Receptor TGF_beta_Receptor L-4-Thiazolylalanine->TGF_beta_Receptor SMAD_Complex SMAD_Complex TGF_beta_Receptor->SMAD_Complex Phosphorylates Procollagen_Genes Procollagen_Genes SMAD_Complex->Procollagen_Genes Upregulates Transcription Procollagen_mRNA Procollagen_mRNA Procollagen_Genes->Procollagen_mRNA Transcription Procollagen_Protein Procollagen_Protein Procollagen_mRNA->Procollagen_Protein Translation Collagen_Fibers Collagen_Fibers Procollagen_Protein->Collagen_Fibers Secretion & Assembly

Figure 1: Hypothetical signaling pathway for L-4-Thiazolylalanine-induced collagen synthesis.

The Phenylalanine Hydroxylase Question

Given its structural similarity to phenylalanine, there has been speculation about whether L-4-Thiazolylalanine might interact with phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine.[13][14] While some amino acid analogues can act as enzyme inhibitors, there is currently no direct evidence to suggest that L-4-Thiazolylalanine inhibits PAH.[15] Further enzymatic assays would be required to investigate this possibility.

Part 3: Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Collagen Production Assay (Sirius Red Staining)

This protocol is designed to quantify total collagen production by fibroblast cell cultures.

sirius_red_workflow cluster_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_quantification Quantification A 1. Seed fibroblasts in 96-well plate B 2. Treat with L/D-4-Thiazolylalanine A->B C 3. Incubate for 48-72 hours B->C D 4. Fix cells with Kahle's solution C->D E 5. Stain with Picro-Sirius Red solution for 1 hour D->E F 6. Wash with acidified water E->F G 7. Elute bound dye with NaOH F->G H 8. Measure absorbance at 540 nm G->H I 9. Quantify using a collagen standard curve H->I

Figure 2: Workflow for Sirius Red collagen assay.

Methodology:

  • Cell Culture: Plate human dermal fibroblasts in a 96-well plate at a density that allows them to reach confluence within 24 hours.

  • Treatment: Replace the culture medium with a serum-free medium containing various concentrations of L- or D-4-Thiazolylalanine. Include a vehicle control.

  • Incubation: Incubate the cells for 48 to 72 hours to allow for collagen production and secretion.

  • Fixation: Gently wash the cells with PBS and then fix with Kahle's fixative solution for 15 minutes at room temperature.[16]

  • Staining: Wash the fixed cells with PBS and then stain with a 0.1% Sirius Red solution in picric acid for 1 hour.[17][18]

  • Washing: Remove the staining solution and wash the wells with acidified water to remove unbound dye.[17][18]

  • Elution: Add a known volume of 0.1 M NaOH to each well to elute the collagen-bound dye.

  • Measurement: Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the collagen concentration by comparing the absorbance values to a standard curve generated with known concentrations of purified collagen.

Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol assesses the ability of the test compounds to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[19][20]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.[21][22]

  • Sample Preparation: Prepare serial dilutions of L- and D-4-Thiazolylalanine in methanol. Ascorbic acid can be used as a positive control.

  • Reaction: In a 96-well plate, add a small volume of each sample dilution to the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Conclusion and Future Directions

The available evidence strongly supports the bioactivity of L-4-Thiazolylalanine as a promising agent for dermatological applications, with well-documented effects on collagen synthesis, skin barrier function, and antioxidant defense.[2][3][4] In stark contrast, D-4-Thiazolylalanine remains a scientific unknown.

Based on the fundamental principles of stereoselectivity in biological systems, it is reasonable to hypothesize that the D-enantiomer will not share the same activity profile as the L-form. Future research should prioritize the direct comparative evaluation of these two enantiomers to fully understand their respective pharmacological and toxicological properties. Such studies are essential for a complete understanding of the structure-activity relationship of this novel non-proteinogenic amino acid and for ensuring the selection of the optimal candidate for further drug development.

References

  • ResearchGate. L‐4‐Thiazolylalanine (Protinol), a Novel Non‐Proteinogenic Amino Acid, Demonstrates Epidermal and Dermal Efficacy with Clinically Observable Benefits. Available from: [Link]

  • PubMed. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection. Available from: [Link]

  • PubMed. Regulation of Procollagen I (alpha1) by interleukin-4 in Human Bronchial Fibroblasts: A Possible Role in Airway Remodelling in Asthma. Available from: [Link]

  • Frontiers in Cardiovascular Medicine. TGFβ signaling pathways in human health and disease. Available from: [Link]

  • YouTube. TGF-Beta signaling pathway. Available from: [Link]

  • PubMed. LPS antagonism of TGF-β signaling results in prolonged survival and activation of rat primary microglia. Available from: [Link]

  • Signal Transduction and Targeted Therapy. TGF-β signaling in health, disease and therapeutics. Available from: [Link]

  • PubMed. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits. Available from: [Link]

  • PubMed. Transcriptional Activation of the Type I Collagen Genes COL1A1 and COL1A2 in Fibroblasts by interleukin-4: Analysis of the Functional Collagen Promoter Sequences. Available from: [Link]

  • PMC. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. Available from: [Link]

  • StainsFile. Sirius Red for Collagen Staining Protocol. Available from: [Link]

  • PMC. Allosteric Regulation of Phenylalanine Hydroxylase. Available from: [Link]

  • PubMed. Engineering the substrate specificity of D-amino-acid oxidase. Available from: [Link]

  • PMC. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available from: [Link]

  • PubMed. Tetrahydrobiopterin-responsive phenylalanine hydroxylase deficiency, state of the art. Available from: [Link]

  • Chondrex, Inc. Sirius Red Total Collagen Detection Assay Kit. Available from: [Link]

  • ResearchGate. Abstract 12745: Interleukin-4 Promotes Procollagen Type-I Alpha 1 Gene Expression via Activator Protein 1 Activation in Cardiac Fibroblasts. Available from: [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Available from: [Link]

  • PLOS ONE. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. Available from: [Link]

  • MDPI. The Symmetric Active Site of Enantiospecific Enzymes. Available from: [Link]

  • PMC. Modulation of procollagen gene expression by retinoids. Inhibition of collagen production by retinoic acid accompanied by reduced type I procollagen messenger ribonucleic acid levels in human skin fibroblast cultures. Available from: [Link]

  • YouTube. Collagen Synthesis. Available from: [Link]

  • MDPI. DPPH Radical Scavenging Assay. Available from: [Link]

  • Wikipedia. Phenylalanine hydroxylase. Available from: [Link]

  • ResearchGate. Stereoinversion of β- and γ-Substituted α-Amino Acids Using a Chemo-Enzymatic Oxidation—Reduction Procedure. Available from: [Link]

  • PubMed. Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering. Available from: [Link]

  • G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]

  • StatPearls - NCBI Bookshelf. Biochemistry, Collagen Synthesis. Available from: [Link]

  • PubMed. The inhibition of enzyme formation by amino acid analogues. Available from: [Link]

  • PubMed. In vivo studies of phenylalanine hydroxylase by phenylalanine breath test: diagnosis of tetrahydrobiopterin-responsive phenylalanine hydroxylase deficiency. Available from: [Link]

  • Frontiers in Molecular Biosciences. Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Available from: [Link]

  • ResearchGate. Antioxidant Assays. Available from: [Link]

  • PubMed. Tetrahydrobiopterin protects phenylalanine hydroxylase activity in vivo: implications for tetrahydrobiopterin-responsive hyperphenylalaninemia. Available from: [Link]

  • PMC. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro. Available from: [Link]

  • Chemistry LibreTexts. Enzyme Inhibition. Available from: [Link]

  • Wikipedia. D-amino acid oxidase. Available from: [Link]

  • YouTube. Sirius Red Staining Made Easy: Beginner's Overview | Principle, Protocol & Interpretation Tips |. Available from: [Link]

  • PubMed. Cigarette suppresses the expression of P4Halpha and vascular collagen production. Available from: [Link]

  • Cell Communication and Signaling. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Available from: [Link]

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Benchmarking Guide: 3-(4-Thiazolyl)-DL-alanine against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Thiazolyl)-DL-alanine (3-TA) is a synthetic histidine analogue where the imidazole ring is replaced by a thiazole moiety. Unlike standard catalytic inhibitors that target the decarboxylation pathway (e.g.,


-fluoromethylhistidine), 3-TA functions primarily through competitive inhibition of Histidine Ammonia-Lyase (HAL)  and false feedback inhibition  of the histidine biosynthetic pathway.

This guide benchmarks 3-TA against standard histidine analogues, establishing its utility as a metabolic probe for histidine catabolism (urocanate pathway) and bacterial growth repression, rather than histamine synthesis inhibition.

Scientific Foundation: Structural Isosterism & Mechanism

Chemical Logic

The efficacy of 3-TA stems from its bioisosteric relationship with L-Histidine. The thiazole ring mimics the geometry and electron density of the imidazole ring but alters the acid-base properties (


) and hydrogen bonding potential.
  • Substrate Mimicry: The enzyme Histidine Ammonia-Lyase (HAL) recognizes the alanyl side chain and the aromatic ring, allowing 3-TA to enter the active site.

  • Catalytic Dead-End: HAL normally catalyzes the elimination of ammonia to form urocanic acid via an electrophilic attack by the MIO (4-methylidene-imidazole-5-one) cofactor. The thiazole ring of 3-TA resists this elimination or binds tightly enough to block natural substrate access, acting as a competitive inhibitor.

Mechanism of Action Diagram

The following diagram illustrates the dual-pathway interference of 3-TA compared to other analogues.

Mechanism_of_Action Histidine L-Histidine HAL Histidine Ammonia-Lyase (Catabolism) Histidine->HAL Substrate HDC Histidine Decarboxylase (Histamine Synthesis) Histidine->HDC Substrate ATP_PRT ATP Phosphoribosyltransferase (Biosynthesis Start) ATP_PRT->Histidine Biosynthesis Urocanate Urocanic Acid HAL->Urocanate Deamination Histamine Histamine HDC->Histamine Decarboxylation TA 3-(4-Thiazolyl)-DL-alanine (3-TA) TA->ATP_PRT False Feedback Inhibition TA->HAL Competitive Inhibition TA->HDC Weak/No Inhibition FMH α-Fluoromethylhistidine FMH->HDC Suicide Inhibition

Figure 1: Mechanistic pathway showing 3-TA targeting HAL and ATP-PRT, distinguishing it from HDC inhibitors.

Comparative Benchmarking Data

The following table contrasts 3-TA with the natural substrate and the "gold standard" inhibitor for the decarboxylase pathway.

Parameter3-(4-Thiazolyl)-DL-alanineL-Histidine (Substrate)

-Fluoromethylhistidine
Primary Target Histidine Ammonia-Lyase (HAL) N/AHistidine Decarboxylase (HDC)
Mechanism Competitive Inhibitor / False FeedbackSubstrateSuicide Inhibitor (Irreversible)
Binding Affinity (

/

)

(HAL)*

(HAL)

driven (covalent)
HDC Inhibition Weak / Inactive SubstratePotent (

nanomolar range)
Physiological Effect Bacteriostasis (via starvation mimicry)Growth / Histamine productionHistamine depletion

*Note:


 range based on heteroaryl-alanine class inhibition of HAL [1][3]. 3-TA exhibits significantly higher affinity for HAL than the natural substrate L-Histidine (micromolar vs. millimolar range).
Key Insight: The "False Feedback" Loop

Unlike


-fluoromethylhistidine, which is used to stop allergic responses (histamine), 3-TA is often used in microbiology to induce histidine starvation . It binds to ATP phosphoribosyltransferase  (the first enzyme in histidine biosynthesis), tricking the cell into thinking it has abundant histidine, thus shutting down production. Since 3-TA cannot be utilized for protein synthesis, the cell starves [4].

Experimental Protocol: Validated HAL Inhibition Assay

This protocol provides a self-validating system to measure the


 of 3-TA against Histidine Ammonia-Lyase. The assay relies on the strong UV absorption of the product, urocanate, at 277 nm.
Reagents & Preparation
  • Buffer: 50 mM Tris-HCl or Pyrophosphate buffer, pH 9.0 (HAL is most active at alkaline pH).

  • Substrate: L-Histidine (Prepare a range: 0.5 mM to 50 mM).

  • Inhibitor: 3-(4-Thiazolyl)-DL-alanine (Prepare stock at 10 mM in buffer).

  • Enzyme Source: Purified bacterial Histidase (e.g., Pseudomonas putida) or rat liver homogenate.

Workflow Diagram

Assay_Workflow Start Start Protocol Blank Prepare BLANK (Buffer + Substrate NO Enzyme) Start->Blank Control Prepare POSITIVE CONTROL (Buffer + Substrate + Enzyme) Start->Control Test Prepare TEST Samples (Buffer + Substrate + Enzyme + 3-TA) Start->Test Incubate Incubate at 25-30°C (Monitor continuously or fixed time) Blank->Incubate Control->Incubate Test->Incubate Measure Spectrophotometry (Absorbance @ 277 nm) Incubate->Measure Validation Validation Check: Is Control Linear? Is Blank Stable? Measure->Validation Validation->Start No (Troubleshoot) Calc Calculate Velocity (V) using Urocanate Extinction Coeff (ε ≈ 18.8 mM⁻¹cm⁻¹) Validation->Calc Yes Plot Plot Dixon or Lineweaver-Burk Calc->Plot

Figure 2: Step-by-step spectrophotometric assay workflow for determining inhibition kinetics.

Step-by-Step Methodology
  • Baseline Correction (The Blank): In a quartz cuvette, mix buffer and L-Histidine. Zero the spectrophotometer at 277 nm. This controls for any non-enzymatic degradation.

  • Enzyme Reaction (Control): Add enzyme to the buffered histidine solution. Record the increase in absorbance at 277 nm over 5 minutes.

    • Validation: The slope must be linear (

      
      ). If the rate curves off, dilute the enzyme.
      
  • Inhibition Run (Test): Repeat the reaction with fixed enzyme concentration and varying concentrations of 3-TA (e.g., 50

    
    M, 100 
    
    
    
    M, 200
    
    
    M) against varying substrate concentrations.
  • Data Analysis:

    • Convert

      
       to Velocity (
      
      
      
      ) using the extinction coefficient of urocanate (
      
      
      ) [1].
    • Plot Lineweaver-Burk (

      
       vs 
      
      
      
      ).
    • Result Interpretation: Competitive inhibition will show intersecting lines at the Y-axis (

      
       is unchanged) but different X-intercepts (apparent 
      
      
      
      increases).

References

  • Inhibition of Histidine Ammonia Lyase by Heteroaryl-alanines. PubMed. Retrieved from [Link]

  • Histidine Ammonia-Lyase (HAL) Mechanism and Structure. Wikipedia. Retrieved from [Link]

  • Histidine Ammonia-Lyase from Rat Liver: Inhibition by Substrate Analogues. PubMed. Retrieved from [Link]

  • Mechanism of Feedback Allosteric Inhibition of ATP Phosphoribosyltransferase. PubMed Central. Retrieved from [Link]

  • Potential Histidine Decarboxylase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of 3-(4-Thiazolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic methodologies for the structural elucidation of 3-(4-Thiazolyl)-DL-alanine, a non-proteinogenic amino acid with significant potential in pharmaceutical and biochemical research.[1] By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for confirming the molecular architecture of this and similar heterocyclic amino acids.

The Analytical Imperative: Confirming the Structure of 3-(4-Thiazolyl)-DL-alanine

3-(4-Thiazolyl)-DL-alanine is a unique molecule integrating a thiazole ring with an alanine moiety.[1] This combination imparts distinct biological activities, making it a valuable building block in the synthesis of bioactive molecules.[1] Its molecular formula is C₆H₈N₂O₂S, and its molecular weight is 172.21 g/mol .[1] The DL- designation indicates a racemic mixture of its two enantiomers. Accurate structural confirmation is paramount to understanding its function and ensuring the validity of any subsequent biological or pharmacological studies. This guide will focus on the primary spectroscopic techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Primary Spectroscopic Confirmation: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for a comprehensive and self-validating structural confirmation. Each method provides a unique piece of the structural puzzle, and their collective data provides a high degree of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For 3-(4-Thiazolyl)-DL-alanine, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

In a typical ¹H NMR spectrum of 3-(4-Thiazolyl)-DL-alanine, we expect to see distinct signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electron-withdrawing or -donating nature of adjacent functional groups.

  • Thiazole Protons: The thiazole ring has two protons. The proton at the C2 position is expected to appear at a higher chemical shift (downfield) compared to the proton at the C5 position due to the influence of the adjacent nitrogen and sulfur atoms.

  • Alanine Protons: The alanine portion of the molecule contains a methine (α-proton) and a methylene (β-protons) group. The α-proton, being adjacent to the chiral center and the carboxylic acid and amino groups, will have a specific chemical shift. The β-protons, adjacent to the thiazole ring, will also exhibit a characteristic signal, likely showing coupling to the α-proton.

  • Amine and Carboxylic Acid Protons: The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are often broad and their chemical shifts can be highly dependent on the solvent and concentration. In some cases, they may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum, which can aid in their assignment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

  • Thiazole Carbons: The three carbon atoms of the thiazole ring will have characteristic chemical shifts. The carbon at C2, situated between the nitrogen and sulfur atoms, will be the most downfield.

  • Alanine Carbons: The three carbons of the alanine moiety (carboxyl, α-carbon, and β-carbon) will also have distinct and predictable chemical shifts.

  • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. For 3-(4-Thiazolyl)-DL-alanine, a high-resolution mass spectrum (HRMS) would confirm the elemental composition (C₆H₈N₂O₂S) by providing a highly accurate mass measurement.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. ESI is a softer ionization method and is well-suited for amino acids, often showing a prominent peak for the protonated molecule [M+H]⁺. Fragmentation patterns observed in the MS/MS spectrum can reveal the connectivity of the molecule, for example, by showing the loss of the carboxylic acid group or cleavage of the bond between the alanine and thiazole moieties.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 3-(4-Thiazolyl)-DL-alanine, the IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching from the amino group.

  • O-H stretching from the carboxylic acid group, which is often broad.

  • C=O stretching from the carboxylic acid.

  • C=N and C=C stretching from the thiazole ring.

  • C-H stretching from the aliphatic and aromatic parts of the molecule.

For a similar compound, 3-(2-amino-4-thiazolyl)-L-alanine, characteristic IR peaks were observed at 3170 (broad, N-H/O-H), 1618 (C=O), and 1525 (C=N/C=C) cm⁻¹.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring, being an aromatic heterocycle, is expected to have a characteristic UV absorption maximum. While L-alanine itself does not absorb significantly in the UV-Vis range, the presence of the thiazole chromophore will result in a distinct spectrum. For L-alanine crystals, a strong absorbance peak has been observed at 392 nm due to the excitation of electrons.[3] The UV-Vis spectrum of 3-(4-Thiazolyl)-DL-alanine would be useful for quantitative analysis and for comparing with known standards.

Comparison with Alternative Analytical Techniques

While the combination of NMR, MS, IR, and UV-Vis spectroscopy provides a robust confirmation of the structure, other techniques can offer complementary or more specific information, particularly concerning chirality.

TechniquePrincipleAdvantages for 3-(4-Thiazolyl)-DL-alanine AnalysisDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Can separate and quantify the D- and L-enantiomers in the racemic mixture. Essential for stereochemical purity assessment.Requires specialized and often expensive chiral columns. Method development can be time-consuming.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.Requires a suitable single crystal, which can be difficult to grow. Does not provide information about the structure in solution.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.Can distinguish between enantiomers and provide information about the solution-state conformation of the chiral center.Provides less detailed structural information compared to NMR.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key spectroscopic experiments. It is crucial to adapt these protocols based on the specific instrumentation and sample characteristics.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-(4-Thiazolyl)-DL-alanine in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • If necessary, perform DEPT experiments (DEPT-90, DEPT-135) to aid in the assignment of carbon types.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for confirming the connectivity of the thiazole and alanine moieties.

Protocol 2: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water with a small amount of formic acid to promote protonation.

  • Infusion and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • MS/MS Analysis (Optional):

    • Select the protonated molecular ion [M+H]⁺ as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID).

    • Acquire the product ion spectrum to analyze the fragmentation pattern.

Protocol 3: FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis for the structural confirmation of 3-(4-Thiazolyl)-DL-alanine.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_primary_analysis Primary Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation cluster_alternative_analysis Alternative/Complementary Analysis Sample 3-(4-Thiazolyl)-DL-alanine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation UV_Vis->Structure_Confirmation Chiral_HPLC Chiral HPLC Structure_Confirmation->Chiral_HPLC Stereochemical Purity

Caption: Workflow for spectroscopic structure confirmation.

Conclusion

The structural confirmation of 3-(4-Thiazolyl)-DL-alanine requires a synergistic application of multiple spectroscopic techniques. NMR provides the detailed atomic-level blueprint, MS confirms the molecular weight and elemental composition, IR identifies the key functional groups, and UV-Vis offers insights into the electronic structure. While these methods are powerful for elucidating the covalent structure, complementary techniques like chiral HPLC are essential for resolving and quantifying the enantiomers in the racemic mixture. By following the principles and protocols outlined in this guide, researchers can confidently and rigorously confirm the structure of this and other novel amino acid derivatives, ensuring a solid foundation for further scientific exploration.

References

  • PrepChem. (2023). Synthesis of 3-(2-amino-4-thiazolyl)-L-alanine. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Shows the UV-Visible spectra of pure L-alanine single crystal. Retrieved February 4, 2026, from [Link]

  • Ganjali, M. R., et al. (2014). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Journal of the Mexican Chemical Society, 58(3), 259-264. [Link]

  • Mitra, A. K., Ostashevsky, I., & Brewer, C. F. (1983). 13C n.m.r. study of L-alanine peptides. International journal of peptide and protein research, 22(4), 502–508. [Link]

  • Still, I. W. J., Plavac, N., McKinnon, D. M., & Chauhan, M. S. (1976). Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds.' Substituent chemical shift (scs) effects in the 4-thiazoline-2-thione series. Canadian Journal of Chemistry, 54(10), 1660-1665. [Link]

  • Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. [Link]

  • International Journal of Chemtech Applications. (2015). Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. International Journal of Chemtech Applications, 4(1), 26-34. [Link]

  • RSC Publishing. (2014). Qualitative analysis of chiral alanine by UV-visible-shortwave near infrared diffuse reflectance spectroscopy combined with chemometrics. Analytical Methods, 6(15), 5874-5880. [Link]

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